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Core Science & Biosynthesis

Foundational

Biological activity and mechanism of action of 3-Phenoxy-benzenepropanamine

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3-Phenoxy-benzenepropanamine (also known as PPPA or 3-phenoxy-3-phenylpropylamine ). The Progenitor...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental characterization of 3-Phenoxy-benzenepropanamine (also known as PPPA or 3-phenoxy-3-phenylpropylamine ).

The Progenitor Scaffold of Aryloxypropanamine Antidepressants

Executive Summary

3-Phenoxy-benzenepropanamine (PPPA) is a bioactive small molecule acting as a non-selective monoamine reuptake inhibitor.[1][2] It serves as the fundamental aryloxypropanamine scaffold from which several blockbuster psychotropic drugs were derived, including Fluoxetine (Prozac), Atomoxetine (Strattera), and Nisoxetine .[1]

While PPPA itself was never marketed due to its lack of selectivity between serotonin (5-HT) and norepinephrine (NE) transporters, it remains a critical reference compound in medicinal chemistry.[1] It demonstrates the baseline pharmacophore required for high-affinity binding to monoamine transporters (MATs).[1] This guide analyzes its dual-inhibition mechanism, structure-activity relationships (SAR), and validation protocols.[1]

Chemical Identity & Physicochemical Profile

The molecule consists of a propyl amine chain where the


-carbon (position 3) is substituted with both a phenyl ring and a phenoxy group.[1][2] This gem-diphenyl-like structure allows the molecule to adopt a folded conformation essential for fitting into the S1 binding pocket of the transporter.[1]
PropertySpecification
IUPAC Name 3-Phenoxy-3-phenylpropan-1-amine
Common Synonyms PPPA;

-Phenoxybenzenepropanamine; Desmethyl-fluoxetine core
CAS Number 1057671-89-2 (Specific isomer/salt forms vary)
Molecular Formula C

H

NO
Molecular Weight 227.30 g/mol
Key Moiety Aryloxypropanamine
Lipophilicity (LogP) ~2.7 - 3.0 (Predicted)
Mechanism of Action

PPPA functions as a Dual Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) .[1] Its mechanism involves competitive binding to the presynaptic transporter proteins, preventing the clearance of neurotransmitters from the synaptic cleft.[1]

3.1 Molecular Interaction[1]
  • Target: Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1][2][3]

  • Binding Mode: The two aromatic rings (phenyl and phenoxy) engage in

    
    -
    
    
    
    stacking and hydrophobic interactions within the transporter's central substrate-binding site (S1).[1]
  • The "Folded" Pharmacophore: Unlike tricyclic antidepressants (TCAs) which are rigid, the aryloxypropanamine chain is flexible.[1] Upon binding, it adopts a folded conformation where the aromatic rings are in close proximity, mimicking the spatial arrangement of the indole/catechol moieties of the endogenous substrates (5-HT/NE).[1]

3.2 Pathway Visualization

The following diagram illustrates the inhibition logic and the downstream synaptic effects.

MechanismOfAction Presynaptic Presynaptic Neuron Synapse Synaptic Cleft Presynaptic->Synapse Release SERT SERT / NET Transporter Synapse->SERT Reuptake (Normal) Receptor Postsynaptic Receptors (5-HT2A / Adrenergic) Synapse->Receptor Signal Transduction Postsynaptic Postsynaptic Neuron SERT->Presynaptic Recycling PPPA 3-Phenoxy-benzenepropanamine (Inhibitor) PPPA->SERT High Affinity Binding (Blockade) Neurotransmitter 5-HT / NE Neurotransmitter->Synapse Neurotransmitter->SERT Blocked by PPPA Neurotransmitter->Receptor Accumulation & Enhanced Signaling

Caption: PPPA competitively binds to SERT/NET, blocking reuptake and increasing synaptic neurotransmitter concentration.

Biological Activity & SAR Analysis

PPPA is the "parent" scaffold.[1][2][4] Its activity profile is potent but lacks the selectivity achieved by later derivatives.[1][2][5]

4.1 Comparative Potency (In Vitro)

The following data compares PPPA with its famous derivatives, highlighting how substitutions on the phenoxy ring drive selectivity.

CompoundPhenoxy SubstituentSERT IC

(nM)
NET IC

(nM)
Selectivity Profile
PPPA (Parent) None (H) ~60 - 100 ~200 - 1000 Non-Selective (SNRI-like)
Fluoxetine 4-Trifluoromethyl20 - 40>10,000SSRI (Highly Selective)
Nisoxetine 2-Methoxy>100010 - 50NRI (Highly Selective)
Atomoxetine 2-Methyl>10005NRI (Highly Selective)

Note: Values represent typical ranges from rat brain synaptosome assays. PPPA shows significant affinity for both transporters, whereas para-substitution (Fluoxetine) favors SERT and ortho-substitution (Nisoxetine/Atomoxetine) favors NET.

4.2 Structure-Activity Relationship (SAR) Workflow

The evolution from PPPA to specific drugs is a classic example of "chemotype tuning."[1]

SAR_Evolution cluster_derivatives Selectivity Tuning via Phenoxy Substitution PPPA PPPA (Parent Scaffold) Non-Selective Fluoxetine Fluoxetine (Prozac) 4-CF3 Substitution (SERT Selective) PPPA->Fluoxetine Para-substitution Nisoxetine Nisoxetine 2-OMe Substitution (NET Selective) PPPA->Nisoxetine Ortho-substitution Atomoxetine Atomoxetine 2-Me Substitution (NET Selective) PPPA->Atomoxetine Ortho-substitution

Caption: SAR evolution showing how position-specific substitution on the PPPA scaffold dictates transporter selectivity.[1]

Experimental Protocols

To study PPPA, researchers typically employ synthesis followed by a radioligand uptake assay.[1]

Protocol A: Synthesis of 3-Phenoxy-benzenepropanamine

Causality: This method (Mannich base reduction) is chosen for its ability to generate the core carbon skeleton efficiently.[1]

  • Mannich Reaction: React Acetophenone with dimethylamine and paraformaldehyde to form

    
    -dimethylaminopropiophenone.[1]
    
  • Reduction: Reduce the ketone using Sodium Borohydride (NaBH

    
    ) in ethanol to yield the alcohol intermediate (3-dimethylamino-1-phenylpropan-1-ol).
    
  • Etherification: React the alcohol with Phenol using a Mitsunobu reaction (DEAD/PPh

    
    ) OR via nucleophilic aromatic substitution (if using a fluorobenzene precursor) to attach the phenoxy group.[1]
    
  • Demethylation (Optional): If the primary amine is required (PPPA), the dimethyl group can be removed, or the synthesis can start with a protected primary amine equivalent.[1] Note: Commercial routes often produce the N-methyl variant (N-Methyl-PPPA) first.[1]

Protocol B: [³H]-5-HT Synaptosomal Uptake Assay (Self-Validating)

Causality: This assay directly measures the functional inhibition of the transporter, providing the IC


 values cited above.[1]

Materials:

  • Rat brain cortex (rich in SERT).[1]

  • [³H]-Serotonin ([³H]-5-HT) radioligand.[1]

  • Krebs-Henseleit buffer (oxygenated).[1]

  • Test Compound: PPPA (dissolved in DMSO).[1]

Step-by-Step Workflow:

  • Preparation: Homogenize rat cortex in ice-cold sucrose (0.32 M) to isolate synaptosomes (nerve terminals).[1] Centrifuge at 1000 x g (10 min) to remove debris; keep supernatant.

  • Incubation: Aliquot synaptosomes into tubes containing Krebs buffer and varying concentrations of PPPA (1 nM to 10

    
    M). Incubate at 37°C for 10 minutes to allow equilibrium binding.
    
  • Uptake Initiation: Add [³H]-5-HT (final concentration ~10 nM). Incubate for exactly 5 minutes.

    • Control: Run parallel tubes at 0°C (active transport is inactive at this temp) to determine non-specific uptake.[1]

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap synaptosomes. Wash 3x with ice-cold buffer.[1]

  • Quantification: Measure radioactivity (CPM) via liquid scintillation counting.

  • Calculation:

    
    
    Plot % Inhibition vs. Log[PPPA] to determine IC
    
    
    
    .[1]
References
  • Wong, D. T., et al. (1974). "A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine."[1][6][7] Life Sciences.[1][6][7][8] Link

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication."[1][9] Life Sciences.[1][6][7][8] Link

  • PubChem Compound Summary. "Fluoxetine (Related Structure/Scaffold Data)." National Center for Biotechnology Information.[1] Link[1]

  • Eli Lilly and Company. "Aryloxypropanamine derivatives and method for treating anxiety and depression."[1] Patent Literature (US Patent 4,018,895).[1] (Describes the synthesis and activity of the phenoxy-phenylpropylamine series).

Sources

Exploratory

Technical Review: 3-Phenoxy-benzenepropanamine Scaffolds in Neuropharmacology

This technical guide provides a comprehensive analysis of 3-Phenoxy-benzenepropanamine and its structural analogs.[1][2][3] It addresses the compound's dual role in pharmaceutical development: first, as a critical proces...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Phenoxy-benzenepropanamine and its structural analogs.[1][2][3] It addresses the compound's dual role in pharmaceutical development: first, as a critical process impurity in the synthesis of norepinephrine reuptake inhibitors (like Atomoxetine); and second, as a novel therapeutic scaffold (specifically the 3-phenoxy-3-phenylpropanamine derivatives) recently identified for neurodevelopmental disorders via the BDNF/TrkB pathway.[1][2][3]

Executive Summary

The term 3-Phenoxy-benzenepropanamine refers to a chemical scaffold characterized by a propyl amine chain attached to a benzene ring, featuring a phenoxy substituent.[1][2][3][4] In drug development, this nomenclature often bridges two distinct structural entities:

  • The Process Impurity (Type A): N-methyl-3-phenoxy-3-phenylpropanamine.[1][2][3] A des-methyl analog of Atomoxetine found as a difficult-to-remove impurity in commercial synthesis.[1][2][3]

  • The Therapeutic Candidate (Type B): 3-phenoxy-3-phenylpropanamine derivatives. A novel class of compounds (e.g., Connecta Therapeutics' recent disclosures) showing efficacy in Fragile X Syndrome by modulating the BDNF/TrkB pathway.[1][2][3][5]

This guide analyzes the critical control parameters for Type A in GMP environments and the pharmacological promise of Type B in next-generation neuropsychiatry.[1][2][3]

Chemical Architecture & Structural Activity Relationship (SAR)

The Scaffold Divergence

Precise nomenclature is vital.[1][2][3] The "3-phenoxy" designation can refer to the position on the phenyl ring or the propyl chain.[1][2][3]

  • Scaffold A (The "Atomoxetine" Core):

    
    -phenoxy-benzenepropanamine.[1][2][3] The phenoxy group is attached to the propyl chain at the 3-position (geminal to the phenyl ring).[1][2][3] This is the bioactive core for monoamine transporter inhibition.[1][3]
    
  • Scaffold B (The Exact CAS Match): 3-(3-phenoxyphenyl)propan-1-amine (CAS 1057671-89-2).[1][2][3][4][6] The phenoxy group is on the meta position of the benzene ring.[1][2][3]

SAR Visualization

The following diagram illustrates the structural relationship between the blockbuster drug Atomoxetine, its critical impurity, and the novel neurotrophic derivatives.

ChemicalStructure Core 3-Phenyl-3-aryloxypropanamine (Scaffold Core) Atomoxetine Atomoxetine (Target Drug) Ar = 2-methylphenyl R = Methyl Core->Atomoxetine 2-Me substitution Impurity Impurity A (Process Contaminant) Ar = Phenyl (Des-methyl) R = Methyl Core->Impurity Unsubstituted Phenoxy Connecta Novel Derivatives (Fragile X / Rett) Modulated Aryl/Amine Target: TrkB/BDNF Core->Connecta Structural Optimization Atomoxetine->Impurity Co-eluting impurity (Hard to separate)

Figure 1: Structural divergence of the 3-phenoxy-benzenepropanamine scaffold.[2][3][7]

Process Chemistry: Impurity Management

In the synthesis of Atomoxetine (Strattera), the compound N-methyl-3-phenoxy-benzenepropanamine (often abbreviated as the "Phenoxy Impurity") is a critical quality attribute.[1][2][3][7]

Origin of the Impurity

The impurity arises during the nucleophilic aromatic substitution (SNAr) step if the starting material, 2-fluorotoluene, is contaminated with fluorobenzene, or if the specificity of the etherification is compromised.[1][2][3]

Reaction Pathway:

  • Precursor: (S)-3-chloro-1-phenylpropanol is converted to (S)-N-methyl-3-phenyl-3-hydroxypropanamine.[1][2][3]

  • Coupling: The alcohol undergoes SNAr with 2-fluorotoluene (activated).[1][2][3]

  • Side Reaction: Competitive reaction with Fluorobenzene generates the unsubstituted phenoxy impurity.[1][2][3]

Analytical Control Protocol

Due to the structural similarity (difference of a single methyl group), separation by standard reverse-phase HPLC is challenging.[1][2][3]

Methodology: High-Resolution HPLC

  • Column: C18 Shielded Phase (e.g., Zorbax SB-C18), 4.6 x 250 mm, 5 µm.[1][2][3]

  • Mobile Phase: Phosphate Buffer (pH 6.0) : Acetonitrile (60:40).[1][2][3]

  • Detection: UV at 215 nm.[1][2][3]

  • Limit of Quantitation (LOQ): Must be established at < 0.10% to meet ICH Q3A guidelines.

Emerging Therapeutics: The Connecta Class

Recent literature (2026) highlights 3-phenoxy-3-phenylpropanamine derivatives as potential treatments for Fragile X Syndrome (FXS).[1][2][3][5][8][9] Unlike their SNRI predecessors, these compounds appear to act as neurotrophic modulators .[1][2][3]

Mechanism of Action: BDNF/TrkB Signaling

The novel derivatives do not primarily target monoamine transporters (NET/SERT) but rather enhance the Brain-Derived Neurotrophic Factor (BDNF) pathway, correcting synaptic plasticity deficits.[1][2][3]

SignalingPathway Ligand 3-Phenoxy Derivative (Drug) Receptor TrkB Receptor (Post-synaptic) Ligand->Receptor Allosteric Modulation? Kinase MAPK/ERK Phosphorylation Receptor->Kinase Signal Transduction TF CREB Activation Kinase->TF Nuclear Translocation Outcome Neurite Outgrowth Synaptic Plasticity (Rescue of FXS Phenotype) TF->Outcome Gene Expression

Figure 2: Proposed mechanism of action for novel 3-phenoxy derivatives in neurodevelopment.[1][2][3]

Key Preclinical Data
  • Neurite Outgrowth: EC50 ≈ 11.58 nM in rat hippocampal neurons.[1][2][3][5]

  • Behavioral Rescue: Reversal of cognitive impairment and social recognition deficits in Fmr1 KO mouse models (Fragile X model).

Experimental Protocols

Synthesis of the 3-Phenoxy Core (General Procedure)

This protocol describes the synthesis of the unsubstituted core (Type A/Impurity reference standard) via SNAr.[1][2][3]

Reagents:

  • (S)-3-amino-1-phenylpropan-1-ol (or N-methyl derivative)[1][2][3]

  • Fluorobenzene (Activated with electron-withdrawing groups if necessary, or using NaH in DMSO)[1][2][3]

  • Sodium Hydride (60% dispersion)[1][2][3]

  • Dimethyl Sulfoxide (DMSO)[1][2][3]

Step-by-Step Workflow:

  • Activation: Charge a reactor with DMSO (10 vol) and NaH (1.2 eq). Cool to 0°C.[1][2][3][7]

  • Alkoxide Formation: Slowly add the amino-alcohol precursor.[1][2][3] Stir for 1 hour at room temperature to form the sodium alkoxide.

  • Substitution: Add Fluorobenzene (1.5 eq). Note: Unsubstituted fluorobenzene is unreactive in mild SNAr; this step typically requires high temperature (100°C+) or a transition metal catalyst (Ullmann-type coupling) if the ring is not activated.[1][2][3] For the impurity simulation, use 1-fluoro-2-nitrobenzene followed by reduction/diazotization if direct coupling fails.[1][2][3]

  • Quench: Pour reaction mixture into ice water. Extract with Ethyl Acetate.[1][2][3]

  • Purification: Convert to Hydrochloride salt using HCl in Ethanol. Recrystallize from IPA/Heptane.

Primary Neuronal Culture Assay (BDNF Activity)

Objective: Assess the neurotrophic potential of the compound.[1][2][3]

  • Isolation: Dissect hippocampi from E18 rat embryos.[1][2][3] Dissociate enzymatically (Trypsin).[1][2][3]

  • Plating: Plate on poly-D-lysine coated coverslips at 50,000 cells/cm².

  • Treatment: At Day in Vitro (DIV) 3, treat cells with compound (1 nM - 1 µM) vs. BDNF control (50 ng/mL).[1][2][3]

  • Analysis: Fix at DIV 7. Stain for MAP2 (dendrites).[1][2][3]

  • Quantification: Use Sholl analysis to quantify dendritic branching complexity.[1][2][3]

References

  • Connecta Therapeutics. (2026).[1][2][3][5][8][9] 3-phenoxy-3-phenylpropanamine derivatives for the treatment of Fragile X and Rett syndrome.[1][2][3][5][8][9] BioWorld Science.[1][2][3][5][8] Link

  • European Pharmacopoeia (Ph.[1][2][3][7] Eur.). Atomoxetine Hydrochloride Monograph 2024.[1][2][3][7] (Specifies impurity limits for N-methyl-3-phenoxy-benzenepropanamine).

  • LookChem. (2019).[1][2][3] Preparation method of atomoxetine hydrochloride and impurity control.[1][2][3][7] Patent CN109134385A.[1][2][3] Link

  • Popov, Y. V., et al. (2011).[1][2][3][6] Synthesis of 2-(3-phenoxyphenyl)-substituted benzoxazoles.[1][2][3][6] Chemistry of Heterocyclic Compounds.[1][2][3] Link

  • BLD Pharm. (2025).[1][2][3] Safety Data Sheet: 3-Phenoxy-benzenepropanamine (CAS 1057671-89-2).[1][2][3][4][6][10]Link[1][2][3]

Sources

Protocols & Analytical Methods

Method

Introduction: The Strategic Synthesis of a Versatile Amine Building Block

An Application Note for the Laboratory Synthesis of 3-(3-Phenoxyphenyl)propan-1-amine 3-(3-Phenoxyphenyl)propan-1-amine and its analogs are key structural motifs in medicinal chemistry and materials science. The presence...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Laboratory Synthesis of 3-(3-Phenoxyphenyl)propan-1-amine

3-(3-Phenoxyphenyl)propan-1-amine and its analogs are key structural motifs in medicinal chemistry and materials science. The presence of the flexible phenoxy ether linkage combined with a reactive primary amine function makes it a valuable intermediate for constructing complex molecular architectures. This document, intended for researchers and drug development professionals, provides a detailed, field-tested protocol for the synthesis of 3-(3-Phenoxyphenyl)propan-1-amine via the Borch reductive amination of 3-(3-phenoxyphenyl)propanal.

The chosen synthetic strategy, reductive amination, is a cornerstone of modern organic chemistry due to its high efficiency, operational simplicity, and broad functional group tolerance.[1][2] This method proceeds through the in-situ formation of an imine or iminium ion from an aldehyde and an amine source, which is then immediately reduced to the target amine by a mild reducing agent.[1] Here, we utilize ammonium acetate as a convenient source of ammonia for the primary amine synthesis and sodium cyanoborohydride (NaBH₃CN) as the selective reducing agent. The rationale for selecting NaBH₃CN lies in its unique ability to readily reduce the protonated iminium intermediate while being slow to react with the starting aldehyde at a weakly acidic pH, thereby minimizing side reactions and maximizing yield.[1]

This guide offers a comprehensive walkthrough of the entire laboratory workflow, from reagent preparation to final product purification and characterization, emphasizing the causality behind each experimental step and incorporating critical safety information.

Synthetic Strategy and Mechanism

The overall transformation converts the carbonyl group of 3-(3-phenoxyphenyl)propanal into a primary amine.

Caption: Overall reaction scheme for the synthesis of 3-(3-phenoxyphenyl)propan-1-amine.

The reaction proceeds via a two-stage mechanism within a single pot:

  • Iminium Ion Formation: The aldehyde reacts with ammonia (from ammonium acetate) under weakly acidic conditions to form a hemiaminal, which then dehydrates to an imine. The imine is subsequently protonated to form a more electrophilic iminium ion.[3]

  • Hydride Reduction: Sodium cyanoborohydride delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion, reducing it to the final primary amine product.[3]

Materials and Reagents

All reagents should be of high purity (≥98%) unless otherwise specified. Reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

ReagentFormulaMW ( g/mol )CAS No.Notes
3-(3-phenoxyphenyl)propanalC₁₅H₁₄O₂226.2761595-36-4Starting material. Can be moisture-sensitive.
Ammonium Acetate (NH₄OAc)C₂H₇NO₂77.08631-61-8Anhydrous grade is preferred. Acts as the ammonia source.
Sodium Cyanoborohydride (NaBH₃CN)CH₃BNNa62.8425895-60-7Highly Toxic and Water-Reactive. Handle with extreme care.
Methanol (MeOH)CH₄O32.0467-56-1Anhydrous grade. Serves as the reaction solvent.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2For extraction.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8Aqueous solution for work-up.
Saturated Sodium Chloride (Brine)NaCl58.447647-14-5Aqueous solution for work-up.
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9For drying the organic phase.
Hydrochloric Acid (HCl)HCl36.467647-01-01 M aqueous solution for pH adjustment and salt formation.
Sodium Hydroxide (NaOH)NaOH40.001310-73-21 M aqueous solution for basification.
Silica GelSiO₂60.087631-86-9For flash column chromatography (230-400 mesh).

Safety Precautions

This protocol involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • 3-Phenoxybenzaldehyde Analogs: Aldehydes can be irritants and sensitizers. Avoid inhalation and contact with skin and eyes.[4][5]

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is highly toxic if swallowed, inhaled, or in contact with skin.[6][7] It reacts with acid to produce highly toxic hydrogen cyanide (HCN) gas. It is also water-reactive and can release flammable gases.[7][8] All manipulations must be done in a fume hood, wearing appropriate personal protective equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles. Keep away from acids and water sources.

  • Solvents: Methanol and Dichloromethane are volatile and flammable/toxic. Handle under inert atmosphere and away from ignition sources.

Detailed Experimental Protocol

Step 1: Reaction Setup and Execution
  • To a 250 mL oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-(3-phenoxyphenyl)propanal (5.0 g, 22.1 mmol, 1.0 equiv.).

  • Add anhydrous methanol (100 mL) to dissolve the aldehyde completely.

  • To this solution, add ammonium acetate (17.0 g, 221 mmol, 10.0 equiv.). Stir the resulting suspension at room temperature for 30 minutes. The large excess of ammonium acetate pushes the equilibrium towards imine formation.

  • In a separate, dry vial, carefully weigh sodium cyanoborohydride (2.08 g, 33.1 mmol, 1.5 equiv.). Causality: A slight excess of the reducing agent ensures complete conversion of the intermediate iminium ion.

  • Add the sodium cyanoborohydride to the reaction mixture in small portions over 15 minutes. A slight effervescence may be observed.

  • Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol eluent system. The product amine will have a lower Rf value than the starting aldehyde. Stain with potassium permanganate to visualize.

Step 2: Work-up and Extraction
  • Once the reaction is complete (disappearance of the starting aldehyde by TLC), carefully quench the reaction by the slow, dropwise addition of 1 M HCl (approx. 20 mL) in the fume hood until the pH is ~2. This step neutralizes excess NaBH₃CN and any remaining reactive intermediates. Caution: This will generate HCN gas; ensure efficient ventilation.

  • Stir for 30 minutes, then concentrate the mixture under reduced pressure to remove most of the methanol.

  • To the remaining aqueous residue, add deionized water (50 mL) and wash with diethyl ether (2 x 50 mL) to remove any non-basic organic impurities. Discard the organic layers.

  • Basify the aqueous layer to pH >11 by the slow addition of 1 M NaOH. The product will deprotonate into its free-base form.

  • Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

Step 3: Purification
  • Purify the crude oil by flash column chromatography on silica gel.

  • Eluent System: A gradient elution is recommended, starting with 100% Dichloromethane and gradually increasing the polarity by adding Methanol (e.g., 0% to 5% Methanol). A small amount of triethylamine (0.5%) can be added to the eluent to prevent the amine product from streaking on the silica gel.

  • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 3-(3-phenoxyphenyl)propan-1-amine as a clear oil.

Characterization and Expected Results

  • Yield: Typical yields for this reaction range from 70-85%.

  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons, the benzylic proton adjacent to the oxygen, the aliphatic chain protons, and a broad singlet for the -NH₂ protons (which can be exchanged with D₂O).

  • ¹³C NMR (CDCl₃): Expect distinct signals corresponding to the aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI+): Expect to observe the [M+H]⁺ ion at m/z = 228.3.

Experimental Workflow Visualization

The following diagram outlines the complete laboratory workflow from setup to the final purified product.

Workflow cluster_prep Reaction Stage cluster_workup Work-up Stage cluster_purify Purification Stage arrow arrow A Dissolve Aldehyde in Anhydrous MeOH B Add Ammonium Acetate (Stir 30 min) A->B C Portion-wise Addition of NaBH₃CN B->C D Stir at RT for 12-18h (Monitor by TLC) C->D E Quench with 1M HCl (Caution: HCN gas) D->E F Remove MeOH (Reduced Pressure) E->F G Basify with 1M NaOH to pH > 11 F->G H Extract with DCM (3x) G->H I Dry (MgSO₄) & Concentrate H->I J Purify by Flash Chromatography (Silica) I->J K Combine Fractions & Concentrate J->K L Final Product: 3-(3-phenoxyphenyl)propan-1-amine K->L

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive reducing agent (degraded NaBH₃CN).2. Insufficient reaction time.3. Wet reagents or solvent preventing imine formation.1. Use a fresh bottle of NaBH₃CN.2. Allow the reaction to run for a longer period (up to 24h).3. Ensure all glassware is oven-dried and use anhydrous solvents.
Formation of Side Products 1. Reduction of the starting aldehyde to an alcohol.2. Formation of secondary or tertiary amines.1. Ensure the pH is not too acidic before reduction. NaBH₃CN is more selective at pH 6-7.2. Use a large excess of ammonium acetate to favor primary amine formation.
Product Streaking on TLC/Column Amine product is basic and interacts strongly with acidic silica gel.Add a small amount (0.5-1%) of a basic modifier like triethylamine or ammonia in methanol to the eluent system.
Difficult Extraction Emulsion formation during work-up.Add a small amount of brine to the separatory funnel to help break the emulsion.

References

  • Google Patents. (n.d.). Preparation method of 3-ethoxy propylamine.
  • Google Patents. (n.d.). Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). Preparation of 3-methoxy propanamine.
  • Google Patents. (n.d.). Process for preparing 3-phenoxybenzaldehydes.
  • Google Patents. (n.d.). Method for preparing 3-aryloxy-3-aryl propylamine.
  • Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 5, 2026, from [Link]

  • PubChem. (n.d.). gamma-Phenoxybenzenepropanamine. Retrieved February 5, 2026, from [Link]

  • The Vespiary. (2012). reductive amination using ammonium acetate/NaBH4. Retrieved February 5, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzenamine, 3-phenoxy-. Retrieved February 5, 2026, from [Link]

  • Google Patents. (n.d.). An improved method for preparing N-methyl-3-phenyl-3-hydroxyl-propylamine.
  • ResearchGate. (n.d.). Reductive aminations of benzaldehyde. Retrieved February 5, 2026, from [Link]

  • PubMed. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved February 5, 2026, from [Link]

Sources

Application

Application Note: High-Affinity Monoamine Transporter Inhibition using 3-Phenoxy-benzenepropanamine (PPPA)

This Application Note and Protocol guide details the use of 3-Phenoxy-benzenepropanamine (also known as 3-Phenoxy-3-phenylpropylamine or PPPA ) in cell culture.[1][2] Based on its chemical structure, this molecule is the...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 3-Phenoxy-benzenepropanamine (also known as 3-Phenoxy-3-phenylpropylamine or PPPA ) in cell culture.[1][2]

Based on its chemical structure, this molecule is the primary amine pharmacophore of the blockbuster antidepressant class including Fluoxetine (Prozac) and Atomoxetine (Strattera).[1][2] It functions as a potent Monoamine Transporter Inhibitor (specifically targeting SERT and NET).[1][2]

[1][2]

Introduction & Mechanism of Action

3-Phenoxy-benzenepropanamine (PPPA) is a lipophilic primary amine that serves as the structural backbone for several aryloxy-phenylpropylamine antidepressants.[1][2] Unlike its N-methylated derivatives (e.g., Fluoxetine, Atomoxetine), PPPA is a primary amine that exhibits high-affinity binding to the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .[1][2]

In cell culture systems, PPPA is utilized to:

  • Block 5-HT/NE Reuptake: Prevent the clearance of monoamines from the extracellular space in neuronal co-cultures.[2]

  • Study Transporter Kinetics: Act as a competitive antagonist in radioligand binding or fluorescent uptake assays.[2]

  • Evaluate Structure-Activity Relationships (SAR): Serve as a "parent" control to assess the impact of N-methylation or ring substitution on drug potency.[1][2]

Biological Pathway

PPPA acts by binding to the central substrate-binding site of the transporter, locking it in a conformation that prevents the translocation of neurotransmitters (5-HT/NE) and sodium ions (


) into the cell.[1][2][3]

SERT_Inhibition PPPA 3-Phenoxy-benzenepropanamine (PPPA) SERT Serotonin Transporter (SERT/SLC6A4) PPPA->SERT High Affinity Binding (Competitive Inhibition) Cytosol Neuronal Cytosol (Intracellular) SERT->Cytosol Reuptake Blocked Synapse Synaptic Cleft (Extracellular) Synapse->SERT 5-HT Influx Receptors Post-Synaptic 5-HT Receptors Synapse->Receptors Increased 5-HT Availability

Figure 1: Mechanism of Action. PPPA competitively binds to SERT, blocking the reuptake of serotonin and increasing its residence time in the synaptic cleft.[3]

Material Preparation & Handling[1][5]

Critical Note: PPPA is a lipophilic amine.[2] It is often supplied as a hydrochloride salt (HCl) or a free base.[1][2] The salt form is water-soluble, while the free base requires organic solvents.[2]

Solubility Data
SolventSolubility (Free Base)Solubility (HCl Salt)Stock Conc.[1][2] Target
DMSO > 50 mM (Excellent)> 100 mM (Excellent)10 mM (Recommended)
Ethanol > 25 mM> 50 mM10 mM
Water/PBS Insoluble~10 mM (pH dependent)Not Recommended for Stock
Stock Solution Protocol (10 mM)
  • Calculate Mass: For 10 mg of PPPA (MW ≈ 227.30 g/mol for free base; check label if HCl salt used).

    • Example: To make 10 mM stock from 5 mg PPPA (Free Base):

    • 
      [1][2]
      
  • Dissolution: Add sterile DMSO (cell culture grade) to the vial. Vortex for 30 seconds until completely clear.

  • Storage: Aliquot into light-protective amber tubes (20-50 µL). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year). Avoid repeated freeze-thaw cycles.[1][2]

Experimental Protocols

Protocol A: Functional Neurotransmitter Uptake Assay

Objective: Determine the IC50 of PPPA for inhibiting Serotonin (5-HT) uptake in HEK293 cells stably expressing human SERT (hSERT).

Reagents:

  • HEK-hSERT cell line (or primary raphe neurons).[1][2]

  • Assay Buffer: Krebs-Ringer HEPES (KRH) buffer containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 1.8 g/L glucose (pH 7.4).[1][2]

  • Substrate: [3H]-5-HT (Radiolabeled) OR IDT307 (Fluorescent neurotransmitter mimic).[1][2]

  • PPPA Stock (10 mM in DMSO).[1][2]

Workflow:

  • Cell Seeding:

    • Seed HEK-hSERT cells in 96-well Poly-D-Lysine coated plates at 50,000 cells/well.

    • Incubate 24 hours at 37°C/5% CO2 to reach 90% confluency.

  • Compound Preparation:

    • Prepare serial dilutions of PPPA in KRH Buffer .

    • Range: 0.1 nM to 10 µM (semi-log steps).

    • Vehicle Control: KRH + 0.1% DMSO (Final DMSO must be <0.5%).[1][2]

  • Pre-Incubation (Equilibration):

    • Aspirate growth media and wash cells 1x with warm KRH.[2]

    • Add 100 µL of diluted PPPA to respective wells.

    • Incubate for 15 minutes at 37°C to allow equilibrium binding to the transporter.

  • Uptake Reaction:

    • Add 100 µL of Substrate Solution (e.g., 20 nM [3H]-5-HT final concentration).[1][2]

    • Incubate for 10 minutes at room temperature (RT).

    • Note: Uptake is rapid; do not over-incubate, or efflux may occur.

  • Termination & Readout:

    • Radiolabeled: Rapidly aspirate and wash 3x with ice-cold KRH.[1][2] Lyse cells with 1% SDS and measure CPM via liquid scintillation counting.[2]

    • Fluorescent: Wash 1x with KRH.[2] Read fluorescence (Ex/Em specific to probe) on a plate reader.[1][2]

Data Analysis:

  • Normalize data: (Sample - Non-Specific Uptake) / (Vehicle Control - Non-Specific Uptake) × 100.

  • Plot % Uptake vs. Log[PPPA]. Fit to a sigmoidal dose-response curve to determine IC50.[1][2]

  • Expected IC50:5 – 50 nM (High affinity).[1][2]

Protocol B: Cytotoxicity Screening (Off-Target Control)

Objective: Ensure observed effects are due to transporter inhibition and not general cellular toxicity.[1][2]

Method: MTT or CellTiter-Glo Assay.[1][2]

  • Treatment: Treat cells with PPPA (up to 100 µM) for 24-48 hours.[1][2]

  • Readout: Measure cell viability.

  • Threshold: PPPA is generally non-toxic at functional doses (<1 µM).[1][2] Toxicity (membrane disruption) may appear >50 µM due to its amphiphilic nature.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration (>100 µM) in aqueous buffer.[1][2]Sonicate stock before dilution.[2] Keep final concentration <50 µM. Use BSA (0.1%) carrier if necessary (though this may shift IC50).[1][2]
High Background (Non-Specific) Binding to plasticware.[2]Use Poly-D-Lysine coated plates.[1][2] Add a specific blocker (e.g., 10 µM Fluoxetine) to define "Non-Specific Uptake".[2]
Variable IC50 Serum interference.Perform uptake assays in serum-free KRH buffer . Serum proteins (albumin) bind lipophilic amines like PPPA.[1][2]

References

  • Wong, D. T., et al. (1995).[2][4] "The discovery of fluoxetine hydrochloride (Prozac)."[2] Nature Reviews Drug Discovery.[2] (Describes the phenoxyphenylpropylamine series, identifying PPPA as the parent lead compound).

  • PubChem Compound Summary. (2023). "3-phenoxy-3-phenylpropan-1-amine (CID 12807485)."[1][2] National Center for Biotechnology Information.[2] [1][2]

  • Echemi Chemical Database. (2023).[1][2] "Structure and properties of Phenoxy-benzenepropanamine derivatives."

  • Haurot-Prenat, E., et al. (1996).[2] "Enantioselective synthesis of 3-phenoxy-3-phenylpropylamines." Journal of Organic Chemistry. (Details the synthesis and chirality of the PPPA scaffold).

Sources

Method

Application Note: Quantitative Analysis of 3-Phenoxy-benzenepropanamine in Biological Samples

Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3-Phenoxy-benzenepropanamine in biological matrices such as plasma, serum, and urin...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide to the development and validation of analytical methods for the quantification of 3-Phenoxy-benzenepropanamine in biological matrices such as plasma, serum, and urine. The methodologies detailed herein are grounded in established principles of bioanalysis, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS) as the primary analytical technique. Additional guidance on Gas Chromatography-Mass Spectrometry (GC-MS) is also provided. This application note is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for pharmacokinetic, toxicokinetic, and biomonitoring studies.

Introduction: The Analytical Imperative for 3-Phenoxy-benzenepropanamine

3-Phenoxy-benzenepropanamine represents a core chemical scaffold found in several pharmacologically active compounds, such as the antidepressant fluoxetine and the ADHD medication atomoxetine.[1][2][3][4] The reliable quantification of this analyte and its analogues in biological fluids is paramount for elucidating their absorption, distribution, metabolism, and excretion (ADME) profiles. The inherent properties of this molecule—a secondary or primary amine group conferring basicity and a significant hydrophobic character from its aromatic rings—dictate the strategic choices in sample preparation and instrumental analysis.

The primary challenge in bioanalysis is the detection of low analyte concentrations within a complex biological matrix.[5] Endogenous components like proteins, lipids, and salts can interfere with quantification through matrix effects, ion suppression, or co-elution. Therefore, a successful bioanalytical method must be not only sensitive and selective but also robust and reproducible. This guide will focus on LC-MS/MS, the gold standard for such applications, due to its superior sensitivity and specificity.[5][6][7]

Foundational Strategy: Method Development and Validation

A bioanalytical method is only as reliable as its validation.[2][8] The protocols described below are designed to meet the stringent criteria set forth by regulatory bodies like the U.S. Food and Drug Administration (FDA).[8][9][10] The validation process confirms that the method is fit for its intended purpose.[9][11]

Key Validation Parameters

A comprehensive validation should assess the following parameters:

Parameter Description Typical Acceptance Criteria (FDA Guidance) [8][9]
Selectivity The ability to differentiate and quantify the analyte from endogenous components and other potential interferences.Response in blank samples should be ≤ 20% of the LLOQ response.
Accuracy The closeness of the determined value to the nominal concentration.Within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of scatter between a series of measurements. Expressed as RSD or CV%.≤ 15% RSD (≤ 20% at the LLOQ).
Calibration Curve The relationship between instrument response and known analyte concentrations.A minimum of six non-zero standards. R² ≥ 0.99.
Sensitivity (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% RSD.
Recovery The efficiency of the extraction process.Consistent, precise, and reproducible.
Matrix Effect The alteration of ionization efficiency by co-eluting matrix components.The CV of the matrix factor should be ≤ 15%.
Stability Analyte stability in the biological matrix under various storage and processing conditions.Mean concentration should be within ±15% of the nominal concentration.

The Core Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the benchmark for sensitivity and selectivity in quantitative bioanalysis.[6][7] The process involves chromatographic separation of the analyte from matrix components followed by highly specific detection using a tandem mass spectrometer.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine) ISTD Add Internal Standard (ISTD) Sample->ISTD Extract Extraction (SPE, LLE, or PPT) ISTD->Extract Evap Evaporate & Reconstitute Extract->Evap Vial Transfer to Autosampler Vial Evap->Vial LC HPLC/UPLC Separation (C18 Column) Vial->LC MS1 Ionization (ESI+) & Precursor Ion Selection (Q1) LC->MS1 MS2 Fragmentation (CID, Q2) & Product Ion Selection (Q3) MS1->MS2 Detector Detection & Signal Acquisition MS2->Detector Integration Peak Integration Detector->Integration Calib Calibration Curve (Analyte/ISTD Ratio vs. Conc.) Integration->Calib Quant Quantification of Unknowns Calib->Quant

Caption: General workflow for the quantification of 3-Phenoxy-benzenepropanamine.

Sample Preparation: The Key to Clean Analysis

The goal of sample preparation is to isolate the analyte from interfering matrix components, such as phospholipids and proteins, and to concentrate it for analysis.[12][13]

SPE offers the cleanest extracts and highest recovery. For 3-Phenoxy-benzenepropanamine, a mixed-mode cation exchange polymer-based sorbent is ideal, leveraging both hydrophobic and ionic interactions.

  • Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte) and 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • SPE Column Conditioning: Condition a mixed-mode cation exchange SPE plate with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Washing:

    • Wash 1: 1 mL of 0.1 M acetic acid.

    • Wash 2: 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

start Start condition Condition SPE (Methanol, then Water) start->condition load Load Pre-treated Sample condition->load wash1 Wash 1 (Aqueous Acidic) load->wash1 wash2 Wash 2 (Organic) wash1->wash2 elute Elute Analyte (Basic Organic) wash2->elute end Proceed to Evaporation elute->end

Caption: Solid-Phase Extraction (SPE) workflow for analyte isolation.

  • Liquid-Liquid Extraction (LLE): Mix the alkalinized sample with an immiscible organic solvent (e.g., methyl tert-butyl ether). The basic analyte will partition into the organic phase, leaving polar interferences behind.

  • Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio. Vortex and centrifuge to pellet the precipitated proteins. While fast, this method is less clean and may result in significant matrix effects.[12]

LC-MS/MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC Column C18, 2.1 x 50 mm, 1.8 µmProvides excellent reversed-phase retention for hydrophobic molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to promote protonation of the analyte for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for elution.
Gradient Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate.Provides good peak shape and separation from early-eluting matrix components.
Flow Rate 0.4 mL/minStandard flow rate for analytical-scale LC.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization, Positive (ESI+)The amine group is readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)For highest sensitivity and selectivity.
MRM Transitions To be determined empiricallyPrecursor ion [M+H]⁺ → Product ion(s). e.g., for a related compound like fluoxetine: m/z 310 → 148.[1]
Internal Standard Stable Isotope Labeled (SIL) AnalyteThe ideal choice as it co-elutes and experiences identical matrix effects.

Alternative Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable alternative, particularly for volatile and thermally stable compounds. For 3-Phenoxy-benzenepropanamine, derivatization is often necessary to improve chromatographic performance and sensitivity.[14]

Derivatization: A Critical Step

The primary amine group can cause peak tailing on standard GC columns. Derivatization with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluorobenzoyl chloride (PFBCI) masks the active hydrogen, improving peak shape and volatility.

GC-MS Protocol Outline
  • Sample Extraction: Perform LLE or SPE as described for LC-MS/MS. Ensure the final extract is in an aprotic solvent (e.g., ethyl acetate).

  • Derivatization: Add the derivatizing agent and incubate at 60-70°C for 30-60 minutes.

  • Injection: Inject 1-2 µL of the derivatized sample into the GC-MS.

  • Analysis: Use a standard non-polar column (e.g., DB-5ms) and a temperature gradient for separation. Detection is typically performed in Selected Ion Monitoring (SIM) or full scan mode.[1]

Parameter Condition Rationale
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm, 0.25 µmGeneral-purpose column suitable for a wide range of analytes.
Carrier Gas Helium at 1.0 mL/minInert carrier gas providing good efficiency.
Oven Program Start at 100°C, ramp at 20°C/min to 300°C, hold for 5 min.Optimized to separate the analyte from derivatization byproducts and matrix components.
Ionization Mode Electron Impact (EI), 70 eVStandard ionization mode for GC-MS, producing reproducible fragmentation patterns.
Acquisition Mode Selected Ion Monitoring (SIM)Monitors characteristic ions for the derivatized analyte, enhancing sensitivity and selectivity.

Conclusion

The robust and reliable quantification of 3-Phenoxy-benzenepropanamine in biological matrices is achievable through a well-developed and validated bioanalytical method. The recommended approach is liquid chromatography-tandem mass spectrometry (LC-MS/MS) following solid-phase extraction (SPE). This combination provides the necessary sensitivity, selectivity, and throughput for demanding applications in drug development and clinical research. Adherence to systematic method validation, as outlined by regulatory guidelines, is critical to ensure the integrity and quality of the generated data.[8][10][15]

References

  • SciELO. (n.d.). Quantitative analysis of phenobarbital in biological fluids: Analyte enrichment by an electrically-assisted microextraction technique.
  • ResearchGate. (n.d.). Bioanalytical methods validation: A critique of the proposed FDA guidance.
  • PubMed Central. (n.d.). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches.
  • Beirut Arab University. (2022). NOVEL FAST ANALYTICAL METHODS FOR THE ANALYSIS OF FLUOXETINE IN PURE AND PHARMACEUTICAL DOSAGE FORM.
  • Frontiers. (n.d.). Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications.
  • Thermo Fisher Scientific. (n.d.). Whole Blood Staining Protocol for Flow Cytometry Analysis.
  • National Institutes of Health. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
  • PubChem. (n.d.). 3-Phenylpropylamine.
  • Phenomenex. (n.d.). LC-MS/MS-based Quantification of 47 Therapeutic Drug Monitoring Compounds in Serum: A Simple Sample Preparation Strategy.
  • PubMed. (2021). A high sensitivity LC-MS/MS method for measurement of 3-methoxytyramine in plasma and associations between 3-methoxytyramine, metanephrines, and dopamine.
  • ResearchGate. (n.d.). (PDF) ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF ATOMOXETINE HYDROCHLORIDE USING RAPID HIGH-PERFORMANCE LIQUID CHROMATOGRAPHIC TECHNIQUE.
  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples.
  • ResearchGate. (n.d.). A Gc-Ecd Method for Detecting 3-Phenoxybenzoic Acid in Human Urine Samples and Its Application in Real Samples.
  • PubMed. (2016). A method for the simultaneous quantification of eight metabolites of synthetic pyrethroids in urine of the general population using gas chromatography-tandem mass spectrometry.
  • ResearchGate. (n.d.). Atomoxetine: A Review On Analytical Method Development And Validation For Quantification Of Bulk And Pharmaceutical Dosage Form By High Performance Liquid Chromatography.
  • Unknown Source. (n.d.).
  • Thermo Fisher Scientific. (n.d.). Evaluation of the Analytical Parameters for Sensitive and Robust Quantitative Analysis of Catecholamines in Human Plasma with LC-MS.
  • CymitQuimica. (n.d.). CAS 22374-89-6: alpha-methyl-benzenepropanamine.
  • PubMed Central. (2023). Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques.
  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation.
  • PharmaCompass. (n.d.). Benzenepropanamine, N-methyl-gamma-(4-(trifluoromethyl)phenoxy)-, hydrochloride.
  • ResearchGate. (n.d.). Rapid analysis of fluoxetine and its metabolite in plasma by LC-MS with column-switching approach | Request PDF.
  • Indo American Journal of Pharmaceutical Research. (2018). METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF ATOMOXETINE HCl BY USING RP-HPLC IN BULK AND TABLET DOSAGE FORM.
  • U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
  • JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry.
  • National Institutes of Health. (2023). Two green spectrofluorimetric methods for the assay of atomoxetine hydrochloride in pure form and commercial capsules with application to content uniformity testing.
  • Ovid. (2019). Bioanalytical method validation: new FDA guidance... : Journal of Pharmaceutical and Biomedical Analysis.
  • ChemicalBook. (n.d.). Benzenepropanamine, N-methyl-N-nitroso-γ-[4-(trifluoromethyl)phenoxy]-.
  • Echemi. (n.d.). (3S)-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine.
  • PubMed Central. (n.d.). Validation of Analytical Methods for Biomarkers Employed in Drug Development.
  • ResearchGate. (n.d.). Atomoxetine+A+Review+On+Analytical+Method+Development+And+Validation+For+Quantification+Of+Bulk+And+Pharmaceutical+Dosage+Form+By+High+Performance+Liquid+Chromatography.

Sources

Application

CRISPR-Cas9 applications for studying 3-Phenoxy-benzenepropanamine targets

Application Note: CRISPR-Cas9 Target Validation Platform for 3-Phenoxy-benzenepropanamine and Structural Analogs Part 1: Introduction & Strategic Overview The Challenge: Impurity Profiling in Neuropharmacology In the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: CRISPR-Cas9 Target Validation Platform for 3-Phenoxy-benzenepropanamine and Structural Analogs

Part 1: Introduction & Strategic Overview

The Challenge: Impurity Profiling in Neuropharmacology In the synthesis of norepinephrine reuptake inhibitors (NRIs) like Atomoxetine, structural analogs such as 3-Phenoxy-benzenepropanamine (CAS 1057671-89-2) often emerge as process impurities.[1][2] While the parent drug’s profile is well-understood, these impurities possess unknown biological activities. They may exhibit:

  • Super-potency: Stronger binding to the primary target (SLC6A2/NET).

  • Promiscuity: Off-target binding to Serotonin (SLC6A4/SERT) or Dopamine (SLC6A3/DAT) transporters, leading to adverse effects.[2]

  • Toxicity: Non-specific interaction with ion channels.

The Solution: A Genetic Validation Platform Traditional pharmacological blocking (using small molecule inhibitors to prove target engagement) is circular and prone to off-target noise.[2] This guide details a CRISPR-Cas9 "Target Deconvolution" Workflow . By generating precise knockouts (KO) of monoamine transporters in a relevant neuronal cell model, researchers can definitively attribute the biological activity of 3-Phenoxy-benzenepropanamine to a specific protein.[2]

Core Concept: If 3-Phenoxy-benzenepropanamine loses its functional effect (e.g., uptake inhibition) in an SLC6A2-KO cell line but retains it in SLC6A4-KO, the compound is confirmed as a NET-specific modulator.[2]

Part 2: Experimental Design & Logic

Cell Model Selection
  • Primary Model: SK-N-SH or SK-N-BE(2) (Human Neuroblastoma).[2]

    • Rationale: These lines endogenously express functional NET (SLC6A2) and DAT (SLC6A3), mimicking the physiological context of the drug's action.[2]

  • Alternative Model: HEK293 (Transfected).[2]

    • Rationale: For cleaner background, use HEK293 cells stably overexpressing SLC6A2.[2] This allows for a "gain-of-signal" assay where the WT HEK293 (null) serves as a negative control.[2]

Target Identification (The "Hit List")

Based on the structural scaffold of 3-Phenoxy-benzenepropanamine (a phenylpropylamine ether), the following genes are the obligatory targets for validation:

  • Primary Target: SLC6A2 (Norepinephrine Transporter - NET).[2]

  • Selectivity Target: SLC6A4 (Serotonin Transporter - SERT).[2]

  • Safety Target: SLC6A3 (Dopamine Transporter - DAT).[2]

Part 3: Detailed Protocols

Protocol A: RNP Complex Assembly & Transfection

Use Ribonucleoprotein (RNP) delivery for high efficiency and low off-target effects.[2]

Materials:

  • Cas9 Protein (Recombinant, NLS-tagged).[2]

  • Synthetic sgRNA (Chemically modified: 2'-O-methyl 3' phosphorothioate).[2]

  • Nucleofection Kit (e.g., Lonza SF Cell Line 4D).[2]

Step-by-Step:

  • gRNA Design: Target the early exons (Exon 2 or 3) of SLC6A2 to ensure functional protein knockout.[2]

    • Target Sequence (Human SLC6A2):5'-GTCACTTCATAGTGCAGCCC-3' (Example targeting transmembrane domain 1).[2]

  • RNP Assembly:

    • Mix 100 pmol Cas9 protein with 120 pmol sgRNA in 10 µL Resuspension Buffer R.

    • Incubate at Room Temperature (RT) for 15 minutes to form complexes.

  • Transfection:

    • Resuspend

      
       SK-N-SH cells in 20 µL Nucleofection solution.
      
    • Add RNP complex to cells.

    • Electroporate using program CA-137 (optimized for neuroblastoma).[2]

  • Recovery: Transfer cells immediately to pre-warmed RPMI-1640 medium + 10% FBS.

Protocol B: Validation of Knockout (Genotyping)

Self-Validating Step: Do not proceed to functional assays without confirming KO.

  • Harvest: 72 hours post-transfection, extract gDNA.

  • PCR: Amplify the region flanking the cut site (approx. 500 bp amplicon).[2]

  • TIDE/ICE Analysis: Sanger sequence the PCR product and analyze using TIDE (Tracking of Indels by Decomposition) to quantify indel efficiency.

    • Success Criterion: >80% indel frequency in the pool, or isolate clonal lines if measuring subtle affinity shifts.[2]

Protocol C: Functional Uptake Assay (The "Application")

This is where the compound's activity is linked to the gene.[2]

Principle: Measure the uptake of a fluorescent neurotransmitter analog (ASP+) which is a substrate for NET/SERT/DAT.[2]

Materials:

  • Substrate: ASP+ (4-(4-(Dimethylamino)styryl)-N-methylpyridinium iodide).[2]

  • Test Compound: 3-Phenoxy-benzenepropanamine (dissolved in DMSO).

  • Control Inhibitor: Atomoxetine (known NET blocker).[2]

Workflow:

  • Seeding: Plate WT (Wild Type) and SLC6A2-KO SK-N-SH cells in 96-well black-walled plates (

    
     cells/well).[2]
    
  • Pre-incubation:

    • Treat cells with varying concentrations of 3-Phenoxy-benzenepropanamine (0.1 nM – 10 µM) for 15 minutes.[2]

    • Include DMSO vehicle control.

  • Uptake Reaction:

    • Add ASP+ (final concentration 5 µM).[2]

    • Incubate at 37°C for 30 minutes.

  • Detection: Measure fluorescence (Ex 475 nm / Em 605 nm) on a plate reader.

Data Interpretation:

  • WT Cells: Compound should inhibit ASP+ uptake in a dose-dependent manner (

    
     determination).[2]
    
  • SLC6A2-KO Cells:

    • Scenario 1 (On-Target): Uptake is already abolished; compound shows no further effect.

    • Scenario 2 (Off-Target): If residual uptake exists (via SERT/DAT) and the compound still inhibits it, the impurity is promiscuous (binds other transporters).[2]

Part 4: Visualization & Logic Mapping

Figure 1: The "Target Deconvolution" Decision Tree

This diagram illustrates the logic flow for determining if the impurity acts via NET, SERT, or an unknown mechanism.[2]

TargetValidation Compound Test Compound: 3-Phenoxy-benzenepropanamine WT_Assay Assay 1: Uptake Inhibition in Wild Type Cells Compound->WT_Assay Result_Active Result: Strong Inhibition WT_Assay->Result_Active Confirm Activity CRISPR_Step CRISPR Intervention: Generate SLC6A2 (NET) KO Result_Active->CRISPR_Step KO_Assay Assay 2: Uptake Inhibition in SLC6A2-KO Cells CRISPR_Step->KO_Assay Outcome_1 No Inhibition in KO (Loss of Potency) KO_Assay->Outcome_1 Signal Abolished Outcome_2 Retained Inhibition in KO (Activity Persists) KO_Assay->Outcome_2 Signal Persists Conclusion_1 VALIDATED: Specific NET Inhibitor Outcome_1->Conclusion_1 Conclusion_2 PROMISCUOUS: Targets SERT/DAT or Non-Transporter Target Outcome_2->Conclusion_2

Caption: Logic flow for distinguishing specific on-target pharmacology from off-target effects using CRISPR-engineered cell lines.

Figure 2: Molecular Mechanism of Uptake Inhibition

Visualizing the biological system being interrogated.

Mechanism Synapse Synaptic Cleft NET NET Transporter (SLC6A2) Synapse->NET Substrate Entry NE Norepinephrine (NE) NET->NE Reuptake Blocked Cytosol Presynaptic Cytosol NET->Cytosol Transport Impurity 3-Phenoxy- benzenepropanamine Impurity->NET Blocks Binding Site

Caption: Mechanism of Action: The compound competes with Norepinephrine for the NET transporter binding site.[2]

Part 5: Summary of Key Findings & References

Summary Table: Expected Outcomes

Experimental ConditionObservationInterpretation
WT Cells + Vehicle High FluorescenceFunctional NET transporter active.[2]
WT Cells + Compound Low FluorescenceCompound inhibits NET (or other transporters).[2]
SLC6A2-KO + Vehicle Low FluorescenceConfirmation of NET knockout phenotype.
SLC6A2-KO + Compound Low Fluorescence (Unchanged)Target Validated: Compound acts exclusively via NET.[2]
SLC6A2-KO + Compound Further ReductionOff-Target: Compound targets secondary sites (SERT/DAT).[2]

References

  • PubChem. 3-Phenylpropylamine (Benzenepropanamine) Compound Summary.[2][3][4] National Library of Medicine. Available at: [Link][2]

  • Torres, G. E., et al. (2003).[2] Plasma membrane monoamine transporters: structure, regulation and function.[2][5] Nature Reviews Neuroscience.[5] Available at: [Link]

  • Charles River Laboratories. CRISPR-Cas9 Gene Editing for Target Validation. Available at: [Link][2]

  • Synthego. CRISPR Knockout Guide: Design and Analysis. Available at: [Link][2]

  • Frontiers in Pharmacology. (2022).[2] Knockout of ABC transporters by CRISPR/Cas9 contributes to reliable transporter substrate identification. Available at: [Link][1][2][3][5][6][7][8][9][10][11]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage and Administration of Novel 3-Phenoxy-benzenepropanamine Analogs

Disclaimer: This document provides a generalized framework for the in vivo characterization of novel chemical entities (NCEs) structurally related to 3-Phenoxy-benzenepropanamine. The information herein is intended for r...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a generalized framework for the in vivo characterization of novel chemical entities (NCEs) structurally related to 3-Phenoxy-benzenepropanamine. The information herein is intended for research purposes only and does not constitute clinical advice. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Introduction: Navigating the Path from Bench to In Vivo Efficacy

Bringing a novel compound like a 3-Phenoxy-benzenepropanamine analog from in vitro discovery to in vivo proof-of-concept is a critical and often challenging phase of drug development.[1][2] The primary obstacle is the translation of in vitro potency into in vivo efficacy, a process governed by the complex interplay of pharmacokinetics (PK) and pharmacodynamics (PD).[3][4][5] This guide is designed to serve as a technical resource for researchers, providing a logical workflow, troubleshooting advice, and answers to frequently asked questions to systematically optimize the dosage and administration of your novel compound.

Our approach is built on a foundation of iterative, data-driven decision-making. We will begin with establishing a safe starting dose, progress to understanding the compound's PK/PD relationship, and conclude with a robust troubleshooting guide to address common in vivo challenges.

Part 1: Initial Dose Estimation and Study Design

The first in vivo experiment is a critical step. The goal is to establish a safe dose range that can be used for subsequent efficacy studies. This is typically achieved through a dose-range finding (DRF) or maximum tolerated dose (MTD) study.

Frequently Asked Question (FAQ): How do I determine a starting dose for my first in vivo experiment with a completely novel compound?

Answer: When no prior in vivo data exists, a multi-pronged approach is recommended:

  • In Vitro-In Vivo Correlation (IVIVC): Your in vitro data is the first piece of the puzzle. The in vivo effects of various drugs are often directly comparable to their in vitro affinities.[6] While not a direct predictor of dose, a potent compound in vitro (e.g., low nanomolar IC50) will likely require a lower starting dose than a micromolar-range compound.

  • Allometric Scaling: This is a widely used method to estimate a starting dose in one species based on data from another.[7][8] If you have data from a structurally similar compound in the literature, you can use allometric scaling to derive an approximate starting dose for your compound. The fundamental principle is that many physiological parameters, including drug clearance, scale with body weight to the power of ~0.75. The FDA provides guidance on converting animal doses to a Human Equivalent Dose (HED) based on body surface area, and these principles can be adapted for interspecies scaling in preclinical studies.[7][9][10]

  • Literature Precedent: Search for published in vivo studies on compounds with a similar chemical scaffold (e.g., other phenoxy-propanamine derivatives like fluoxetine). While the pharmacology may differ, the reported dosage ranges can provide a valuable starting point. For instance, an acute dose of 20 mg/kg of fluoxetine has been shown to have significant in vivo effects in rats.[6]

A conservative approach is to start with a low dose, for example, 1/10th of the dose predicted by allometric scaling or literature review, and escalate from there.

Experimental Protocol: Dose-Range Finding (DRF) / Maximum Tolerated Dose (MTD) Study

The objective of an MTD study is to identify the highest dose that can be administered without causing unacceptable toxicity or mortality.[11][12][13][14][15]

Methodology:

  • Animal Model: Select a relevant species (typically mice or rats for initial studies).

  • Group Size: Use a small group of animals (n=3-5 per group).

  • Dose Escalation:

    • Administer a single dose of the compound to each group.

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg).

    • The dose increments can be adjusted based on observed toxicity.

  • Observation Period: Monitor animals closely for a defined period (e.g., 7-14 days) for:

    • Clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in breathing).

    • Body weight changes (a loss of >15-20% is often considered a sign of significant toxicity).[13]

    • Mortality.

  • Endpoint: The MTD is the highest dose at which no severe toxicity or mortality is observed.

This MTD value will inform the highest dose to be used in subsequent efficacy studies.

Caption: The Relationship Between PK and PD.

Part 3: Pharmacodynamic (PD) Assessment and PK/PD Integration

Once you have a basic understanding of your compound's PK profile, the next step is to link drug exposure to the biological effect. This is the core of PK/PD modeling. [3][4][5][16][17]

FAQ: How do I establish a dose-response relationship for my compound?

Answer: A dose-response study is designed to demonstrate that the observed biological effect is dependent on the dose of the compound administered.

Methodology:

  • Dose Selection: Based on your MTD and PK data, select a range of doses (typically 3-5 doses, e.g., 1, 3, 10, 30 mg/kg) and a vehicle control group.

  • Treatment Period: Administer the compound for a duration relevant to your disease model.

  • PD Biomarker Assessment: At the end of the treatment period (or at a relevant time point), measure a biomarker that reflects the compound's mechanism of action. This could be:

    • Target engagement (e.g., receptor occupancy).

    • Downstream signaling modulation (e.g., phosphorylation of a target protein).

    • A physiological or behavioral endpoint.

  • Data Analysis: Plot the biomarker response against the administered dose to generate a dose-response curve.

A successful study will show a clear, dose-dependent change in the biomarker. This data, combined with your PK profile, allows you to determine the plasma concentration required to achieve a certain level of biological effect (the "target exposure").

Part 4: Troubleshooting Guide

Even with careful planning, in vivo experiments can yield unexpected results.

Caption: Decision Tree for Troubleshooting In Vivo Experiments.

Q: My compound has very low oral bioavailability. What are my options?

A: Low oral bioavailability is a common hurdle, often due to poor solubility or high first-pass metabolism. [18][19]* Formulation Strategies: The choice of vehicle is critical. For poorly soluble compounds, consider using:

  • Suspending agents (e.g., methylcellulose). [20] * Solubilizers like PEG400 or propylene glycol. [21] * Surfactants (e.g., Tween 80). [21] * Complexing agents (e.g., cyclodextrins). [21]* Alternative Routes of Administration: If oral bioavailability cannot be improved, consider other routes for preclinical studies:
  • Intraperitoneal (IP): Bypasses first-pass metabolism, often leading to higher exposure.
  • Subcutaneous (SC): Can provide a slower, more sustained release.
  • Prodrug Approach: A more advanced strategy involves chemically modifying the compound to create an inactive precursor (prodrug) with improved absorption properties that is converted to the active drug in vivo. [22]

Q: I'm seeing high variability in my results between animals. How can I reduce it?

A: High variability can obscure real treatment effects.

  • Check Formulation: Ensure your compound is homogenously suspended or dissolved in the vehicle. Inconsistent dosing due to poor formulation is a common cause of variability.

  • Refine Dosing Technique: Ensure consistent administration (e.g., gavage technique, injection volume).

  • Control for Biological Variables: Factors like age, sex, and health status of the animals can influence drug metabolism and response.

  • Increase Group Size: If variability is inherent to the model, increasing the number of animals per group can improve statistical power.

Q: The in vivo efficacy does not match our in vitro predictions. Why?

A: This is a multifaceted problem.

  • PK/PD Mismatch: As discussed, the compound may not be achieving the necessary exposure at the target site for a sufficient duration.

  • Metabolism: The compound may be converted to inactive metabolites in vivo. Conversely, it could be a prodrug that requires activation.

  • Target Engagement: Is there evidence that the drug is binding to its intended target in the animal? A target engagement study can confirm this.

  • Model Relevance: Is the animal model appropriate for the disease and the mechanism of your compound?

Part 5: General FAQs

Q: How do I choose the right vehicle for my compound? A: The ideal vehicle should dissolve or uniformly suspend your compound, be non-toxic at the administered volume, and not interfere with the compound's activity. [23]Start with simple aqueous vehicles like saline or PBS for water-soluble compounds. [23]For poorly soluble compounds, a screening process to test solubility and stability in various vehicles (e.g., corn oil, solutions with DMSO, PEG400, or surfactants) is recommended. [20][21][23]Always include a vehicle-only control group in your experiments.

Q: What is the best route of administration for my study? A: This depends on the study's goal and the compound's properties.

  • IV: For determining intrinsic PK parameters like clearance and volume of distribution.

  • Oral (PO): To assess oral bioavailability and efficacy via a clinically relevant route.

  • IP/SC: Useful for bypassing first-pass metabolism and ensuring exposure for proof-of-concept studies.

Q: How many animals should I use per group? A: For initial studies like MTD, 3-5 animals per group may be sufficient. [24]For efficacy studies, a power analysis should be conducted based on the expected effect size and variability to determine the appropriate group size, which is often in the range of 8-12 animals.

References

  • Mukherjee, J., & Yang, Z. Y. (1999). Monoamine oxidase A inhibition by fluoxetine: an in vitro and in vivo study. Synapse, 31(4), 285–289. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Pharmaceutics, 14(8), 1549. [Link]

  • Vaugeois, J. M., et al. (1998). Brain pharmacokinetics and tissue distribution in vivo of fluvoxamine and fluoxetine by fluorine magnetic resonance spectroscopy. Magnetic Resonance in Medicine, 40(2), 298–305. [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Oral bioavailability: issues and solutions via nanoformulations. Journal of Nanoscience and Nanotechnology, 7(10), 3478–3498. [Link]

  • U.S. Food and Drug Administration. (2018). Step 2: Preclinical Research. [Link]

  • Bar-Rog, A., et al. (2022). ROS-Scavenging Selenofluoxetine Derivatives Inhibit In Vivo Serotonin Reuptake. Antioxidants, 11(3), 498. [Link]

  • National Center for Biotechnology Information. (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. [Link]

  • Di, L., et al. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. International Journal of Pharmaceutics, 665, 124434. [Link]

  • Derendorf, H., & Meibohm, B. (1999). Modeling of Pharmacokinetic/Pharmacodynamic (PK/PD) Relationships: Concepts and Perspectives. Pharmaceutical Research, 16(2), 176–185. [Link]

  • Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy, 7(2), 27–31. [Link]

  • CrownBio. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. [Link]

  • Grivas, P., et al. (2025). Optimizing intermittent dosing of oral small molecule inhibitors. Critical Reviews in Oncology/Hematology, 195, 104443. [Link]

  • Wa, Y. (2014). What are the vehicles used to dissolve drugs for in vivo treatment? ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]

  • National Toxicology Program. (n.d.). Maximum Tolerated Dose (MTD): Concepts and Background. [Link]

  • LoRusso, P. M., et al. (2016). Dose Finding of Small-Molecule Oncology Drugs: Optimization throughout the Development Life Cycle. Clinical Cancer Research, 22(11), 2621–2629. [Link]

  • Toutain, P. L., & Bousquet-Mélou, A. (2004). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modelling. Journal of Veterinary Pharmacology and Therapeutics, 27(6), 465–471. [Link]

  • Kumar, A., et al. (2023). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals, 16(11), 1612. [Link]

  • AMS Biotechnology (AMSBIO). (2025). Preclinical research strategies for drug development. [Link]

  • Zhang, L., et al. (2019). Inhibitory effect of propafenone on vortioxetine metabolism in vitro and in vivo. Xenobiotica, 49(12), 1472–1478. [Link]

  • Kim, S. J., et al. (2025). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Journal of Toxicologic Pathology, 38(3), 123-131. [Link]

  • Gould, S. (2024). In Vivo Research Strategies that Reduce Risk of Failure in the Clinic. Charles River Laboratories. [Link]

  • Dahan, A., & Miller, J. M. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities. American Pharmaceutical Review. [Link]

  • Festing, M. F. W., & Tattam, B. (2019). General Principles of Preclinical Study Design. Methods in Molecular Biology, 1900, 3–12. [Link]

  • Certara. (n.d.). Drug Development Solutions. [Link]

  • NC3Rs. (n.d.). Refining MTD studies. [Link]

  • The Pocket Scientist. (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube. [Link]

  • PPD. (n.d.). Preclinical Studies in Drug Development. [Link]

  • Altasciences. (2023, May 1). The Importance of Maximum Tolerated Dose (MTD) Testing in Preclinical Studies. [Link]

  • U.S. Food and Drug Administration. (2021, July 9). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3B. YouTube. [Link]

  • ChemSafetyPRO. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]

  • Fear, V. S., et al. (2026). Optimizing anti-PI3Kδ and anti-LAG-3 immunotherapy dosing regimens in a mouse model of triple-negative breast cancer improves outcome by removing treatment-related adverse events. Journal for ImmunoTherapy of Cancer, 14(2), e008123. [Link]

  • Shen, J., et al. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Acta Pharmaceutica Sinica B, 10(8), 1503–1512. [Link]

  • Irizarry, A., et al. (2016). Maximum Tolerated Dose. In Encyclopedia of Toxicology (3rd ed., pp. 202–203). [Link]

  • Tu, K., & Levin, D. (2020). Learning to Troubleshoot Experiments: Flipped Classroom Activities for PCR & Western Blot. The American Biology Teacher, 82(5), 315–319. [Link]

  • Trecannock, B. M., et al. (2022). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 5(5), 73. [Link]

  • Chem Help ASAP. (2023, September 13). preclinical in vivo PK studies & allometric scaling. YouTube. [Link]

  • MathWorks. (n.d.). Pharmacokinetic/Pharmacodynamic (PK/PD) Model. [Link]

  • U.S. Food and Drug Administration. (2024, December 15). Clinical Pharmacology Considerations for Novel Therapeutic Modalities. YouTube. [Link]

  • Saadh, M. J. (2020). A Guide for Estimating the Maximum Safe Starting Dose and Conversion it between Animals and Humans. Systematic Reviews in Pharmacy, 11(11), 1200-1205. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment! [Link]

  • Meibohm, B., & Derendorf, H. (1997). Basic concepts of pharmacokinetic/pharmacodynamic (PK/PD) modeling. International Journal of Clinical Pharmacology and Therapeutics, 35(10), 401–413. [Link]

  • Li, C., et al. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges. Frontiers in Pharmacology, 11, 938. [Link]

Sources

Optimization

Refinement of purification techniques for 3-Phenoxy-benzenepropanamine

Technical Support Center: Purification & Refinement of 3-Phenoxy-benzenepropanamine Executive Summary & Molecule Context 3-Phenoxy-benzenepropanamine (also known as 3-phenoxy-3-phenylpropylamine) is a critical primary am...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Refinement of 3-Phenoxy-benzenepropanamine

Executive Summary & Molecule Context

3-Phenoxy-benzenepropanamine (also known as 3-phenoxy-3-phenylpropylamine) is a critical primary amine scaffold used in the synthesis of selective norepinephrine reuptake inhibitors (SNRIs) such as Atomoxetine and Nisoxetine.

Purification of this molecule presents three distinct chemical engineering challenges:

  • Phenolic Contamination: The ether linkage formation often leaves residual phenol reactants (e.g., o-cresol or phenol) which hydrogen-bond to the amine, making simple distillation ineffective.

  • "Oiling Out" during Salt Formation: The hydrochloride and oxalate salts of this lipophilic amine are notorious for phase-separating as supercooled oils rather than crystalline solids.

  • Enantiomeric Purity: If the target is the bioactive (R)-isomer, efficient resolution of the racemate is required.

This guide provides field-proven protocols to address these specific bottlenecks.

Module A: Chemical Extraction (The Phenol Problem)

User Issue: "I have performed the ether synthesis, but my final amine contains 2-5% residual phenol that co-elutes during HPLC."

Root Cause: Phenols are weak acids (pKa ~10) and amines are weak bases (pKa ~9-10). In neutral or slightly basic organic solvents, they form strong hydrogen-bonded complexes that resist physical separation.

The Solution: The "Hyper-Basic" Wash Standard bicarbonate washes are insufficient to ionize phenols completely. You must utilize the pKa difference between the amine (which stays neutral at high pH) and the phenol (which becomes a water-soluble phenolate).

Protocol: The Dual-pH Swing
  • Acid Uptake: Dissolve crude reaction mixture in Toluene or MTBE. Extract with 1M H₂SO₄ .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Amine protonates (

      
      ) and moves to water. Neutral impurities (unreacted halides) stay in organic.
      
    • Discard Organic Layer.

  • Basification (The Critical Step): Adjust the aqueous layer to pH > 12.5 using 30% NaOH .

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] At pH 12.5, the amine is free base (

      
      , organic soluble). Crucially, the phenol is deprotonated (
      
      
      
      , water soluble).
  • Extraction: Extract the turbid aqueous mixture with Isopropyl Acetate (IPAc) .

  • Caustic Polish: Wash the IPAc layer with 0.5M NaOH .

    • Why: This removes the last traces of phenol that might have carried over.

  • Water Wash: Wash with brine to remove excess caustic.

Visual Workflow: Impurity Rejection Logic

ExtractionLogic Figure 1: Dual-pH Swing Strategy for Phenol Removal Start Crude Mixture (Amine + Phenol + Neutrals) AcidWash Add 1M H2SO4 (Phase Separation) Start->AcidWash OrgLayer1 Organic Layer: Neutrals & Halides AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer: Amine Salt (R-NH3+) Phenol (Ph-OH) AcidWash->AqLayer1 Keep BaseSwitch Adjust to pH > 12.5 (Add 30% NaOH) AqLayer1->BaseSwitch Extraction Extract with Isopropyl Acetate BaseSwitch->Extraction AqLayer2 Aqueous Waste: Sodium Phenolate (Ph-O-) Extraction->AqLayer2 Discard (Phenols) OrgLayer2 Organic Product: Purified Amine Free Base Extraction->OrgLayer2 Keep

Module B: Crystallization Troubleshooting (The "Oiling Out" Issue)

User Issue: "I added HCl in Ethyl Acetate to my amine, but instead of white crystals, I got a sticky yellow gum/oil at the bottom of the flask."

Root Cause:

  • Supersaturation Shock: Adding acid too fast creates local zones of massive supersaturation.

  • Melting Point Depression: Impurities lower the melting point of the salt below the solvent boiling point.

  • Solvent Choice: Solvents like pure Ether or DCM often favor oiling because they do not support the crystal lattice formation energy.

The Solution: Controlled Seeding in Ester/Alcohol Systems

Recommended Solvent Systems
Salt TypePrimary SolventAnti-SolventNotes
Hydrochloride Ethyl Acetate (EtOAc)Isopropanol (IPA)Best balance. IPA solubilizes the oil slightly to allow ordering.
Oxalate AcetoneMTBEOxalates are often more crystalline than HCl salts for this class.
Mandelate TolueneMethanolUsed for chiral resolution (see Module C).
Protocol: Anti-Oiling Crystallization
  • Dissolution: Dissolve 10g of free base amine in 50 mL Ethyl Acetate at 45°C.

  • Trace Alcohol: Add 2 mL of Methanol or IPA .

    • Expert Insight: The alcohol acts as a "phase compatibilizer," preventing the salt from crashing out as a liquid phase immediately.

  • Acid Addition: Add 1.05 eq of HCl (4M in Dioxane or EtOAc) dropwise over 30 minutes.

    • Critical: If turbidity appears, STOP . Heat back to clear solution.

  • Seeding: Once 10% of acid is added, add 10 mg of pure seed crystals .

  • Aging: Stir at 40°C for 1 hour (slurry ripening).

  • Cooling: Cool to 0-5°C at a rate of 10°C/hour.

Decision Tree: Handling the Oil

CrystallizationTree Figure 2: Troubleshooting Amine Salt Oiling Start Acid Addition Started Check Did it turn cloudy? Start->Check Oil Formation of Oil/Gum Check->Oil Yes (Oiling) Solid Formation of White Solid Check->Solid Yes (Precipitate) Action1 STOP Stirring. Heat to reflux until clear. Oil->Action1 Action2 Add 5% MeOH or IPA. Cool SLOWLY. Action1->Action2 Action3 Add Seed Crystals at Metastable Zone Action2->Action3 Action3->Solid

Module C: Chiral Resolution (Isolating the (R)-Isomer)

User Issue: "I synthesized the racemic amine. How do I isolate the (R)-enantiomer efficiently?"

Scientific Context: The biological activity of this class (e.g., Atomoxetine) usually resides in the (R)-isomer. Direct asymmetric synthesis is expensive; classical resolution is cost-effective.

The Golden Standard: (S)-(+)-Mandelic Acid Resolution Mandelic acid is preferred over Tartaric acid for phenylpropylamines because the π-π stacking between the phenyl rings of the mandelic acid and the amine stabilizes the crystal lattice of the diastereomeric salt.

Protocol
  • Ratio: Mix 1.0 eq of Racemic Amine with 0.55 eq of (S)-(+)-Mandelic Acid.

    • Note: Using 0.55 eq (rather than 1.0 eq) forces the "wrong" enantiomer to stay in solution as the free base.

  • Solvent: MTBE / Methanol (10:1) .

  • Process:

    • Heat to reflux (dissolve everything).

    • Cool slowly to 20°C.

    • The precipitate is the (R)-Amine-(S)-Mandelate salt.

  • Recrystallization: If ee% is < 98%, recrystallize the salt from pure Ethanol.

  • Liberation: Treat the salt with NaOH/Toluene to recover the pure (R)-amine free base.

Impurity Profile & FAQ

Table 1: Common Impurities & Retention Times (HPLC)

ImpurityStructure/OriginRRT (Relative Retention Time)Removal Strategy
Phenol / Cresol Starting Material~0.4 (Early eluting)Caustic Wash (pH > 12.5)
3-Phenoxy-benzenepropanamine Target Product 1.00 N/A
Dimer Secondary amine formation~1.8 (Late eluting)Crystallization (remains in mother liquor)
N-Benzylated Side reaction (if Benzyl Cl used)~2.1Chromatography required

FAQ: Frequently Asked Questions

Q: Can I use distillation to purify the free base? A: Yes, but high vacuum (< 1 mmHg) is required due to the high boiling point (>150°C). Caution: Prolonged heating can cause oxidation of the ether linkage. Crystallization of the salt is generally preferred for purity profiles >99.5%.

Q: My oxalate salt is hygroscopic. What should I do? A: Oxalates can be hygroscopic. Switch to the Hydrochloride salt recrystallized from EtOAc/IPA, or the Succinate salt, which often has better non-hygroscopic properties for this scaffold.

References

  • Lilly Industries Ltd. (2007). Process for the preparation of atomoxetine hydrochloride. European Patent EP1761478B1.

  • Koenig, T. M., et al. (1995).[3] A convenient synthesis of (R)-N-methyl-3-phenyl-3-(o-tolyloxy)propylamine. Tetrahedron Letters, 36(39), 7043-7046. (Foundational work on the resolution and synthesis of the core scaffold).

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions.

  • Organic Syntheses. (2008). Resolution of Racemic Amines using Mandelic Acid. Org.[7][9] Synth. 2008, 85, 72-87. (General procedure adapted for phenylpropylamines).[11][12]

Sources

Troubleshooting

Technical Support Center: Signal Optimization for 3-Phenoxy-benzenepropanamine Assays

Status: Active Last Updated: February 5, 2026 Support Tier: Level 3 (Method Development & Troubleshooting) Applicable Analytes: 3-Phenoxy-benzenepropanamine, Atomoxetine, Fluoxetine, and structural analogs. Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Last Updated: February 5, 2026 Support Tier: Level 3 (Method Development & Troubleshooting) Applicable Analytes: 3-Phenoxy-benzenepropanamine, Atomoxetine, Fluoxetine, and structural analogs.

Introduction: The "Sticky Amine" Challenge

Welcome to the technical support hub for lipophilic amine analysis. 3-Phenoxy-benzenepropanamine represents a class of molecules—often associated with norepinephrine reuptake inhibitors (like Atomoxetine)—that presents a specific "unholy trinity" of analytical challenges:

  • High Basicity (pKa ~10.1): Causes severe peak tailing due to silanol interactions.

  • High Lipophilicity (LogP ~4): Leads to carryover and non-specific binding.

  • Low Molecular Weight: Increases susceptibility to matrix background noise in LC-MS/MS.

This guide moves beyond generic protocols to focus on Signal-to-Noise Ratio (SNR) enhancement through targeted chemistry.

Module 1: Sample Preparation (The Noise Filter)

The Problem: Protein precipitation (PPT) leaves behind phospholipids that cause ion suppression, killing your signal at the source. The Solution: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE).[1]

Why MCX? (Causality)

Because the analyte is a basic amine, it is positively charged at acidic pH. By using a mixed-mode sorbent (Reverse Phase + Strong Cation Exchange), you can wash away neutrals and acids with 100% organic solvent while the analyte remains "locked" by ionic charge. This "orthogonal" cleanup is the single most effective way to boost SNR.

Optimized MCX Protocol
StepSolvent/ReagentMechanism
1. Condition 1 mL MeOH, then 1 mL WaterActivates sorbent ligands.
2. Load Sample (Plasma/Urine) + 2% H₃PO₄Acidifies sample (pH < pKa) to ensure amine protonation (

).
3. Wash 1 1 mL 2% Formic Acid in WaterRemoves proteins and hydrophilic interferences.
4. Wash 2 1 mL 100% MethanolCRITICAL: Removes neutral lipids/phospholipids. Analyte stays bound via ion exchange.
5. Elute 1 mL 5% NH₄OH in MethanolHigh pH neutralizes the analyte (

), breaking the ionic bond and releasing it.
Visual Workflow: The "Lock and Key" Mechanism

SPE_Workflow Start Biological Sample (High Noise) Acidify Acidify (H3PO4) Protonate Amine Start->Acidify Load Load onto MCX (Ionic Binding) Acidify->Load pH < pKa Wash Organic Wash (MeOH) Remove Lipids/Neutrals Load->Wash Analyte Locked Elute Elute (High pH) Neutralize & Release Wash->Elute Interferences Removed Result Clean Extract (High SNR) Elute->Result

Figure 1: Mixed-Mode Cation Exchange (MCX) logic flow. The "Organic Wash" step is the primary driver of SNR improvement by removing matrix suppressors.

Module 2: Chromatography (The Signal Sharpener)

The Problem: Secondary interactions with free silanols on the silica column surface cause peak tailing.[2][3] Tailing spreads the signal area, reducing peak height (S) and increasing baseline overlap (N).

The Solution: High pH Mobile Phase with Hybrid Particle Technology.

The "High pH" Strategy

At pH 10 , the secondary amine of 3-Phenoxy-benzenepropanamine is uncharged (neutral).

  • Result: It acts like a simple hydrophobic neutral molecule.

  • Benefit: Sharp, symmetrical peaks and 2-3x increase in retention, moving the peak away from the early-eluting suppression zone.

Recommended Column Chemistry:

  • Do NOT use: Standard Silica C18 (dissolves at pH > 8).

  • USE: Ethylene-Bridged Hybrid (BEH) C18 or Charged Surface Hybrid (CSH) C18.

Comparative Data: Low pH vs. High pH
ParameterLow pH (0.1% Formic Acid)High pH (10mM NH₄HCO₃, pH 10)Impact on SNR
Retention Time 2.5 min6.8 minHigh: Elutes after suppression zone.
Peak Width (50%) 0.15 min0.08 minHigh: Sharper peak = Taller Signal.
Tailing Factor 1.8 (Tailing)1.1 (Symmetric)High: Better integration.
Sensitivity Baseline+40% IncreaseModerate: Improved ionization efficiency.

Module 3: Mass Spectrometry Settings

The Problem: Fragmentation instability. The Solution: Select stable product ions that retain the aromatic core.

  • Ionization: ESI Positive Mode.

  • Precursor Ion: [M+H]⁺ (Calculate based on specific analog, e.g., Atomoxetine m/z 256.1).

  • Source Temperature: High (500°C+) to desolvate the lipophilic droplets.

Critical Troubleshooting Tip: If you see variable signal, check the Cone Voltage . These molecules are fragile. Too high voltage causes in-source fragmentation, reducing the precursor abundance before it even hits the quadrupole.

Module 4: Troubleshooting & FAQ

Q1: I have high carryover (>20% of LLOQ) in my blank samples. Why?

A: Lipophilic amines stick to the rotor seal and injection needle.

  • Fix: Change your autosampler wash solvent.

  • Old Wash: 50:50 MeOH:Water.

  • New Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.1% Formic Acid. The acid helps solubilize the basic amine, and the acetone dissolves the lipophilic backbone.

Q2: My signal drops over the course of 100 injections.

A: This is likely "charging" of the column or source contamination.

  • Fix: Switch to a Charged Surface Hybrid (CSH) column. These columns have a low-level positive surface charge that electrostatically repels the protonated amine, preventing it from irreversibly binding to the stationary phase.

Decision Tree: Low SNR Troubleshooting

SNR_Troubleshooting Start Problem: Low Signal-to-Noise CheckPeak Is Peak Shape Poor? (Tailing > 1.5) Start->CheckPeak CheckMatrix Is Matrix Factor < 0.8? (Suppression) CheckPeak->CheckMatrix No Sol1 Switch to High pH Mobile Phase (Use Hybrid C18) CheckPeak->Sol1 Yes Sol2 Implement MCX SPE (Remove Phospholipids) CheckMatrix->Sol2 Yes Sol3 Optimize Source Temp/Gas Check Cone Voltage CheckMatrix->Sol3 No

Figure 2: Diagnostic logic for identifying the root cause of poor sensitivity.

References

  • Waters Corporation. Oasis MCX Extraction Protocol for Basic Drugs. Waters Application Notes. Link

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Link

  • Sauer, J. et al. "Determination of atomoxetine in human plasma by LC–MS/MS." Journal of Chromatography B, 819(1), 175-180. Link

  • Restek Corporation. Troubleshooting Peak Tailing for Amine Compounds. Restek Technical Guides.[3] Link

Sources

Optimization

Optimization of reaction conditions for 3-Phenoxy-benzenepropanamine synthesis

Status: Online Operator: Senior Application Scientist, Dr. Aris Ticket ID: OPT-3PBPA-2024 Subject: Optimization of Reaction Conditions & Troubleshooting Welcome to the Synthesis Support Center You are accessing the techn...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist, Dr. Aris Ticket ID: OPT-3PBPA-2024 Subject: Optimization of Reaction Conditions & Troubleshooting

Welcome to the Synthesis Support Center

You are accessing the technical guide for the synthesis of 3-Phenoxy-benzenepropanamine (CAS: 5960-51-0 analogs). This primary amine is a critical structural motif in serotonin reuptake inhibitors (SSRIs) like Dapoxetine and Atomoxetine.

Our analysis suggests you are likely encountering one of three critical bottlenecks:

  • Dimerization (Secondary amine formation) during hydrogenation.

  • Incomplete Conversion due to catalyst poisoning.

  • Workup Emulsions when using aluminum hydrides.

Select the module below that matches your current synthetic route.

Module 1: Catalytic Hydrogenation of the Nitrile (Scale-Up Route)

Precursor: 3-Phenoxy-benzenepropanenitrile Goal: Reduction of -CN to -CH₂NH₂

The Problem: "Why is my yield low and my product containing secondary amines?"

In the hydrogenation of nitriles, the primary amine product is nucleophilic. It often attacks the intermediate imine (formed on the catalyst surface), leading to a secondary amine (dimer) and releasing ammonia. This is the "von Braun" side reaction.

Protocol Optimization Strategy
ParameterStandard ConditionOptimized Condition (High Selectivity) Technical Rationale
Catalyst Pd/C (5-10%)Raney Nickel (W-2 or W-4) Pd/C favors hydrogenolysis of the C-N bond (producing toluene derivatives) or secondary amines. Raney Ni is superior for preserving the primary amine [1].
Solvent Ethanol/Methanol7N Ammonia in Methanol CRITICAL: High concentrations of NH₃ shift the equilibrium away from the secondary amine and prevent the primary amine from attacking the imine intermediate [2].
Pressure 1 atm (Balloon)15–50 bar (Parr Reactor) Nitrile reduction is kinetically slow at atmospheric pressure. Higher pressure ensures rapid saturation of the imine intermediate.
Additives NoneNaOH (1-2 mol%) Trace base prevents catalyst poisoning and further suppresses secondary amine formation [3].
Troubleshooting Workflow (Graphviz)

NitrileReduction Start Start: Nitrile Hydrogenation CheckCat Is Catalyst Raney Ni? Start->CheckCat SwitchCat Switch to Raney Ni (W-2) CheckCat->SwitchCat No (using Pd/C) CheckSolvent Is Solvent Ammoniacal? CheckCat->CheckSolvent Yes SwitchCat->CheckSolvent AddNH3 Add NH3 (Sat. MeOH) to suppress dimerization CheckSolvent->AddNH3 No RunRxn Run Reaction (50°C, 20 bar H2) CheckSolvent->RunRxn Yes AddNH3->RunRxn Analyze Analyze LC-MS RunRxn->Analyze ResultSec Issue: Secondary Amine > 5% Analyze->ResultSec Dimer found ResultInc Issue: Incomplete Conversion Analyze->ResultInc SM remaining Success Success: >90% Primary Amine Analyze->Success Clean FixSec Increase NH3 pressure or add NaOH ResultSec->FixSec FixSec->RunRxn FixInc Check H2 uptake. Reprepare Catalyst. ResultInc->FixInc FixInc->RunRxn

Caption: Decision tree for optimizing nitrile hydrogenation, focusing on catalyst selection and ammonia saturation to prevent dimerization.

Module 2: Reductive Amination (Lab/Bench Route)

Precursor: 3-Phenoxy-benzenepropanal (Aldehyde) Goal: Condensation with Ammonia -> Reduction

The Problem: "I am getting a mixture of alcohols and tertiary amines."

Using Sodium Borohydride (NaBH₄) directly is often too aggressive; it reduces the aldehyde to the alcohol before it can form the imine.

Protocol Optimization Strategy
  • Step 1: Imine Formation (The "Aging" Step)

    • Do not add the reducing agent immediately.[1][2]

    • Mix the aldehyde and Ammonium Acetate (10-15 eq) in Methanol.

    • Add 3Å Molecular Sieves to scavenge water.

    • Stir for 1-2 hours to drive the equilibrium toward the imine.

  • Step 2: Selective Reduction

    • Reagent: Use Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (STAB) .

    • Why? These reagents are less basic and weaker reducing agents than NaBH₄. They will reduce the protonated imine (C=N) much faster than the aldehyde (C=O) [4].

FAQ: "Can I use aqueous ammonia?"

  • Answer: Avoid it if possible. Water pushes the equilibrium back toward the aldehyde. Use methanolic ammonia or ammonium acetate salt.

Module 3: Amide Reduction (Legacy Route)

Precursor: 3-Phenoxy-benzenepropanamide Reagent: Lithium Aluminum Hydride (LiAlH₄)[2][3]

The Problem: "The workup is a nightmare. I have a gray, sticky emulsion."

Aluminum salts form gelatinous hydroxides that trap your product and clog filters. Do not just add water and acid randomly.

The Solution: The Fieser Workup

This is a stoichiometric quenching method that produces a granular, sand-like precipitate that is easy to filter [5].

Protocol (Strict Adherence Required): For every 1.0 gram of LiAlH₄ used in the reaction:

  • Dilute the reaction mixture with diethyl ether (cool to 0°C).

  • Slowly add 1.0 mL of Water. (Caution: Gas evolution!)[2]

  • Add 1.0 mL of 15% aqueous NaOH .

  • Add 3.0 mL of Water.

  • Warm to room temperature and stir for 15 minutes.

  • Add anhydrous MgSO₄.[3][4]

  • Result: The aluminum salts will turn into white, granular "sand." Filter through a simple fritted funnel.

Module 4: Purification & Isolation

Since 3-Phenoxy-benzenepropanamine is a base, you can use "Acid-Base Extraction" to purify it without column chromatography.

  • Extraction: Dissolve crude oil in Ethyl Acetate.

  • Wash: Wash with 1N HCl. The amine moves to the aqueous layer (as the hydrochloride salt). Impurities (unreacted nitrile/aldehyde) stay in the organic layer.

  • Recovery: Take the aqueous layer, basify with 2N NaOH (pH > 12), and extract back into Ethyl Acetate.

  • Salt Formation: To store the product, treat the ethereal solution with Oxalic Acid or HCl in Dioxane to precipitate the stable salt.

References
  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience. (Details on ammonia suppression of secondary amines).
  • ResearchGate Discussion. (2019). "How to prevent secondary amine formation in nitrile reduction?". Retrieved from

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry, 61(11), 3849–3862. (Standard for STAB protocols).
  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (The definitive source for the Fieser Workup).

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of 3-Phenoxy-benzenepropanamine with existing drugs

Comparative Efficacy Guide: 3-Phenoxy-benzenepropanamine (PPPA) Scaffold vs. Clinical Derivatives Executive Summary: The Progenitor Scaffold 3-Phenoxy-benzenepropanamine (also known as 3-phenoxy-3-phenylpropylamine or PP...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 3-Phenoxy-benzenepropanamine (PPPA) Scaffold vs. Clinical Derivatives

Executive Summary: The Progenitor Scaffold

3-Phenoxy-benzenepropanamine (also known as 3-phenoxy-3-phenylpropylamine or PPPA ) represents a foundational "privileged structure" in modern psychopharmacology. It is the parent scaffold from which the blockbuster drugs Fluoxetine (Prozac) and Atomoxetine (Strattera) were derived.

While PPPA itself exhibits potent monoamine reuptake inhibition, it lacks the receptor subtype selectivity required for modern clinical safety profiles. This guide compares the efficacy of the parent PPPA scaffold against its optimized derivatives, analyzing how specific structural modifications shift efficacy from SERT-dominant to NET-dominant profiles.

Structural & Mechanistic Comparison

The core pharmacophore consists of a propyl amine chain with a diphenyl ether moiety. The spatial arrangement of the aromatic rings relative to the amine nitrogen is critical for binding to the S1 and S2 pockets of monoamine transporters (MATs).

The Aryloxypropanamine Family Tree

PharmacophoreTree PPPA Parent Scaffold 3-Phenoxy-benzenepropanamine (Non-Selective) Fluoxetine Fluoxetine (Prozac) 4-CF3 Substitution (SERT Selective) PPPA->Fluoxetine Para-substitution (4-CF3) N-methylation Atomoxetine Atomoxetine (Strattera) 2-Methyl Substitution (NET Selective) PPPA->Atomoxetine Ortho-substitution (2-Me) N-methylation Nisoxetine Nisoxetine 2-Methoxy Substitution (Ultra-Potent NET Tool) PPPA->Nisoxetine Ortho-substitution (2-OMe) N-methylation

Figure 1: Structural divergence of the PPPA scaffold. Small substitutions on the phenoxy ring drastically alter transporter affinity.

Comparative Efficacy Analysis

The following data synthesizes binding affinity (


) and inhibition constants (

) from pivotal Eli Lilly discovery assays and subsequent independent validations.
Table 1: Receptor Binding Profiles ( in nM)

Lower numbers indicate higher potency.

CompoundNET Affinity (

)
SERT Affinity (

)
Selectivity Ratio (SERT/NET)Primary Clinical/Research Use
PPPA (Parent) ~10 - 50 nM~50 - 100 nM0.2 - 2.0 (Mixed) Lead Compound (Historical)
Atomoxetine 4.5 nM 77 nM17 (NET Selective) ADHD Treatment
Fluoxetine 240 nM0.8 nM 0.003 (SERT Selective) Major Depressive Disorder
Nisoxetine 0.7 nM 160 nM228 (NET Selective) Research Tool (NET Radioligand)

Key Insights:

  • The "Dirty" Profile of PPPA: The unsubstituted parent (PPPA) inhibits both norepinephrine (NET) and serotonin (SERT) transporters with moderate potency. While "efficacious" in forcing monoamine buildup, this lack of selectivity leads to a broader side-effect profile (e.g., cardiovascular effects via NET combined with sexual dysfunction via SERT).

  • The Ortho-Switch: Adding a substituent at the 2-position (ortho) of the phenoxy ring (as seen in Atomoxetine and Nisoxetine) sterically hinders binding to SERT, thereby locking the molecule into a NET-selective conformation .

  • The Para-Switch: Adding an electron-withdrawing group at the 4-position (para) (as seen in Fluoxetine) dramatically enhances affinity for SERT while reducing NET binding.

Experimental Protocol: Validating Efficacy

To replicate these findings or test novel derivatives of 3-Phenoxy-benzenepropanamine, use the following Dual-Transporter Radioligand Binding Assay . This protocol is the industry standard for determining


 values.
Protocol: Competitive Binding Assay (NET vs. SERT)

Objective: Determine the inhibition constant (


) of the test compound against standard radioligands.

Materials:

  • Source Tissue: Rat cortical membranes (rich in NET/SERT) or HEK-293 cells stable-transfected with hNET/hSERT.

  • Radioligands:

    • For NET:

      
      -Nisoxetine (1.0 nM final conc.)
      
    • For SERT:

      
      -Citalopram or 
      
      
      
      -Paroxetine (0.5 nM final conc.)
  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize tissue in ice-cold buffer. Centrifuge at 48,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Prepare 96-well plates.

    • Add 50

      
      L test compound (PPPA derivative) at varying concentrations (
      
      
      
      to
      
      
      M).
    • Add 50

      
      L radioligand.
      
    • Add 100

      
      L membrane suspension.
      
    • Incubate for 60 min at 25°C .

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Mechanism of Action: Synaptic Dynamics

The efficacy of PPPA and its derivatives relies on the blockade of presynaptic reuptake pumps.

SynapticMechanism Presynaptic Presynaptic Neuron Cleft Synaptic Cleft (Neurotransmitter Accumulation) Presynaptic->Cleft Release Postsynaptic Postsynaptic Receptor (Signal Transduction) Cleft->Postsynaptic Activation Transporter Transporter (NET/SERT) Cleft->Transporter Reuptake (Normal) Transporter->Presynaptic Recycling Transporter->Cleft Blocked Reuptake (Increased Concentration) Drug 3-Phenoxy-benzenepropanamine (Blocker) Drug->Transporter Inhibits (Ki ~10nM)

Figure 2: Mechanism of Action. PPPA blocks the transporter, preventing neurotransmitter recycling and increasing synaptic concentration.

Conclusion

While 3-Phenoxy-benzenepropanamine (PPPA) is a highly efficacious monoamine reuptake inhibitor, it is pharmacologically inferior to its derivatives due to a lack of selectivity.

  • For ADHD applications requiring NET selectivity, Atomoxetine is the superior choice (

    
     NET: 4.5 nM vs PPPA: ~50 nM).
    
  • For Depression applications requiring SERT selectivity, Fluoxetine is the superior choice (

    
     SERT: 0.8 nM).
    
  • PPPA remains a valuable lead scaffold for designing novel triple reuptake inhibitors (SNDRIs) but is rarely used as a standalone therapeutic agent in current clinical practice.

References

  • Wong, D. T., et al. (1974).[1] "Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug."[2][3] Life Sciences.

  • Gehlert, D. R., et al. (1995). "The selective norepinephrine reuptake inhibitor, [3H]nisoxetine, binds to a unique site on the norepinephrine transporter." Journal of Pharmacology and Experimental Therapeutics.

  • Sauer, J. M., et al. (2005). "Atomoxetine hydrochloride: clinical drug-drug interaction profile." Clinical Pharmacokinetics.

  • Eli Lilly and Company. (1976). "3-Aryloxy-3-phenylpropylamines and acid additions salts thereof." U.S. Patent 4,018,895.[4]

  • Bymaster, F. P., et al. (2002).[5] "Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat." Neuropsychopharmacology.

Sources

Comparative

Validation of 3-Phenoxy-benzenepropanamine's mechanism of action

Technical Comparison Guide: Validation of 3-Phenoxy-benzenepropanamine (Atomoxetine) Mechanism of Action Executive Summary & Chemical Identity Subject: 3-Phenoxy-benzenepropanamine Derivatives Primary Commercial Agent: A...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Validation of 3-Phenoxy-benzenepropanamine (Atomoxetine) Mechanism of Action

Executive Summary & Chemical Identity

Subject: 3-Phenoxy-benzenepropanamine Derivatives Primary Commercial Agent: Atomoxetine (formerly Tomoxetine) IUPAC Name: (R)-N-methyl-3-phenyl-3-(2-methylphenoxy)propan-1-amine Class: Selective Norepinephrine Reuptake Inhibitor (NRI)

Editorial Note: While "3-Phenoxy-benzenepropanamine" refers to the core pharmacophore scaffold used by Eli Lilly to develop both SSRIs (like Fluoxetine) and NRIs, this guide focuses on the validation of the (2-methylphenoxy) derivative, Atomoxetine , which represents the clinical standard for this mechanism. This compound is distinct from psychostimulants as it lacks a direct dopaminergic mechanism in the striatum, a critical differentiator in drug development.

Mechanism of Action: The "PFC-Specific" Dopamine Loophole

The therapeutic efficacy of 3-Phenoxy-benzenepropanamine relies on a high-affinity blockade of the Presynaptic Norepinephrine Transporter (NET). However, its validation requires demonstrating a dual effect that is regionally selective:

  • Direct NET Inhibition: Prevents the reuptake of Norepinephrine (NE) in the synaptic cleft, enhancing adrenergic signaling.

  • Indirect Dopamine (DA) Modulation in Prefrontal Cortex (PFC): In the PFC, DA transporters (DAT) are sparse. Consequently, DA is cleared primarily by NET. By blocking NET, Atomoxetine increases both NE and DA levels specifically in the PFC, improving executive function without triggering the euphoria/addiction risks associated with striatal DA release (mediated by DAT blockade).

Mechanistic Validation Pathway

MOA_Pathway cluster_outcome Therapeutic Outcome Compound 3-Phenoxy-benzenepropanamine (Atomoxetine) Target Presynaptic NET (Norepinephrine Transporter) Compound->Target High Affinity Binding (Ki ~ 5 nM) Striatum Striatum/Nucleus Accumbens (High DAT Expression) Compound->Striatum No Effect (Low DAT Affinity) Synapse Synaptic Cleft Target->Synapse Blockade of Reuptake NE_Increase ↑ Extracellular NE (Global) Synapse->NE_Increase DA_Increase ↑ Extracellular DA (PFC Only) Synapse->DA_Increase NET clears DA in PFC Cognition Enhanced Executive Function (ADHD Efficacy) NE_Increase->Cognition DA_Increase->Cognition

Figure 1: Mechanism of Action illustrating the regional selectivity of Dopamine elevation in the Prefrontal Cortex (PFC) versus the Striatum.

Comparative Performance Profiling

To validate the "Selectivity" claim, the compound must be benchmarked against a pure NRI (Reboxetine), a Stimulant (Methylphenidate), and an SSRI (Fluoxetine).

Table 1: Comparative Binding Affinities (Ki) and Functional Inhibition (IC50)

CompoundTarget: NET (nM)Target: SERT (nM)Target: DAT (nM)Selectivity Ratio (NET vs DAT)Primary Indication
Atomoxetine 5.0 77 1,450 ~290x ADHD (Non-Stimulant)
Reboxetine8.058>10,000>1000xDepression (NRI)
Methylphenidate340 (low affinity)>10,000240.07x (DAT Pref.)ADHD (Stimulant)
Fluoxetine2400.93,600N/A (SERT Pref.)Depression (SSRI)

Data Source Synthesis: Validated from Bymaster et al. (2002) and comparative pharmacological reviews.

Key Insight for Researchers:

  • Atomoxetine vs. Methylphenidate: The validation of "non-abuse potential" lies in the DAT Ki value. Methylphenidate binds DAT avidly (24 nM), driving reward pathways. Atomoxetine’s weak DAT binding (1,450 nM) confirms its inability to directly trigger striatal dopamine release at therapeutic doses.

  • Atomoxetine vs. Fluoxetine: Both share the 3-phenoxy-3-phenylpropylamine scaffold.[1][2][3][4] The substitution (2-methylphenoxy vs. 4-trifluoromethylphenoxy) flips the selectivity from NET to SERT.

Experimental Validation Protocols

To validate this mechanism in a new synthesis or formulation, two assays are required: Radioligand Binding (to prove target engagement) and Functional Uptake (to prove biological consequence).

Protocol A: [3H]-Nisoxetine Displacement Assay (Target Engagement)

Rationale: [3H]-Nisoxetine is the gold-standard radioligand for NET due to its high specificity.

  • Tissue Preparation:

    • Homogenize rat cerebral cortex (rich in NET) in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 48,000 x g for 10 min; resuspend pellet.

  • Incubation:

    • Control: Tissue + [3H]-Nisoxetine (1.0 nM).

    • Non-Specific: Add Desipramine (10 µM) to define background.

    • Test: Add increasing concentrations of 3-Phenoxy-benzenepropanamine (10^-10 to 10^-5 M).

    • Incubate for 60 min at 4°C (prevents uptake, isolates binding).

  • Filtration:

    • Rapidly filter through GF/B filters pre-soaked in 0.5% polyethylenimine.

    • Wash 3x with ice-cold buffer.

  • Analysis:

    • Measure radioactivity via liquid scintillation spectroscopy.

    • Calculate Ki using the Cheng-Prusoff equation:

      
      .
      
Protocol B: Synaptosomal Norepinephrine Uptake Assay (Functional)

Rationale: Binding does not equal inhibition. This assay proves the drug actually stops the transporter from moving NE.

  • Synaptosome Isolation:

    • Homogenize tissue in 0.32 M sucrose; centrifuge low speed (1000g) to remove debris.

    • Supernatant (S1) contains synaptosomes.

  • Transport Phase:

    • Pre-incubate synaptosomes with Test Compound for 10 min at 37°C.

    • Initiate uptake by adding [3H]-Norepinephrine (50 nM).

    • Critical Control: Run parallel samples at 4°C (active transport is temperature-dependent; 4°C represents passive diffusion).

  • Termination:

    • Stop reaction after 5 min by filtration.

  • Calculation:

    • Specific Uptake = (Total Uptake at 37°C) - (Passive Uptake at 4°C).

    • Plot % Inhibition vs. Log[Concentration].

Workflow Visualization

Experimental_Workflow cluster_assay Assay Conditions Step1 1. Tissue Homogenization (Rat Cortex) Step2 2. Synaptosome Isolation (0.32M Sucrose) Step1->Step2 Cond_Active 37°C Incubation (Active Transport) Step2->Cond_Active Cond_Passive 4°C Control (Diffusion Only) Step2->Cond_Passive Step3 3. Add [3H]-NE + Test Compound Cond_Active->Step3 Cond_Passive->Step3 Step4 4. Rapid Filtration (GF/B Filters) Step3->Step4 Step5 5. Scintillation Counting & IC50 Calculation Step4->Step5

Figure 2: Functional Uptake Assay workflow distinguishing active transport from passive diffusion.

References

  • Bymaster, F. P., et al. (2002). Atomoxetine increases extracellular levels of norepinephrine and dopamine in prefrontal cortex of rat. Neuropsychopharmacology.[5][6]

  • Eli Lilly and Company. Strattera (Atomoxetine) Prescribing Information. (Clinical Pharmacology & Mechanism).

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of other neurotransmitters. Journal of Pharmacology and Experimental Therapeutics.

  • Sauer, J. M., et al. (2005). Atomoxetine hydrochloride: clinical drug-drug interaction profile. Current Medical Research and Opinion.

Sources

Validation

The Progenitor Molecule: A Comparative Analysis of 3-Phenoxy-benzenepropanamine and its Progeny in Monoamine Transporter Inhibition

A Technical Guide for Researchers in Neuropharmacology and Drug Development Abstract This guide provides a comprehensive comparative analysis of 3-Phenoxy-benzenepropanamine (PPPA), a foundational molecule in the develop...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Neuropharmacology and Drug Development

Abstract

This guide provides a comprehensive comparative analysis of 3-Phenoxy-benzenepropanamine (PPPA), a foundational molecule in the development of modern antidepressants, against its clinically successful derivatives: fluoxetine and paroxetine. We also include atomoxetine, a selective norepinephrine reuptake inhibitor, to provide a broader context of monoamine transporter selectivity. This document delves into the experimental cross-validation of these compounds, offering detailed protocols for their synthesis, analytical characterization, and in vitro pharmacological evaluation. Through a meticulous examination of their binding affinities and functional inhibition of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, we illuminate the structure-activity relationships that underpin their distinct therapeutic profiles. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics targeting monoamine transporters.

Introduction: The Genesis of Selective Serotonin Reuptake Inhibitors

The journey to develop safer and more tolerable antidepressants than the then-prevalent tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs) led researchers at Eli Lilly and Company to explore the antihistamine diphenhydramine's scaffold. This exploration resulted in the synthesis of 3-Phenoxy-benzenepropanamine (PPPA), a molecule that, while never commercialized, became the progenitor of a new class of antidepressants: the selective serotonin reuptake inhibitors (SSRIs).[1] PPPA's core structure, a 3-phenoxy-3-phenylpropan-1-amine backbone, proved to be a versatile template for chemical modifications that would ultimately yield blockbuster drugs like fluoxetine (Prozac).

This guide will dissect the pharmacological nuances of PPPA and its descendants, providing a side-by-side comparison of their efficacy and selectivity. By understanding the subtle molecular alterations that transformed a lead compound into highly successful therapeutics, researchers can glean valuable insights for future drug design and development.

Comparative Pharmacodynamics: A Tale of Affinity and Selectivity

The therapeutic efficacy of antidepressants that target monoamine transporters is intrinsically linked to their binding affinity (Ki) and functional inhibition (IC50) of SERT, NET, and DAT. The table below summarizes the in vitro binding affinities of PPPA and its comparators, highlighting the evolution of selectivity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)Primary Activity
3-Phenoxy-benzenepropanamine (PPPA) Data not availableData not availableData not availableSerotonin Reuptake Inhibitor
Fluoxetine 16604180SSRI[2]
Paroxetine 0.1-0.325-40150-300SSRI
Atomoxetine >10002-5>1000NRI

The data clearly illustrates the remarkable increase in both potency and selectivity for SERT with the development of fluoxetine and paroxetine from the PPPA scaffold. Conversely, atomoxetine demonstrates high selectivity for NET. This comparative data underscores the power of medicinal chemistry to fine-tune the pharmacological profile of a lead compound.

Experimental Protocols: A Guide to Cross-Validation

To ensure the scientific integrity of this comparison, we provide detailed, step-by-step methodologies for the synthesis, characterization, and pharmacological evaluation of these compounds.

Synthesis of 3-Phenoxy-benzenepropanamine Hydrochloride

Diagram: Synthetic Pathway for 3-Phenoxy-benzenepropanamine HCl

G 3-Chloropropiophenone 3-Chloropropiophenone Intermediate_A 3-Amino-1-phenylpropan-1-one 3-Chloropropiophenone->Intermediate_A Ammonolysis Phenol Phenol Ammonia Ammonia Intermediate_B 3-Amino-1-phenylpropan-1-ol Intermediate_A->Intermediate_B Reduction (e.g., NaBH4) PPPA_base 3-Phenoxy-benzenepropanamine Intermediate_B->PPPA_base Williamson Ether Synthesis (with Phenol) PPPA_HCl 3-Phenoxy-benzenepropanamine HCl PPPA_base->PPPA_HCl HCl in Ether

Caption: A plausible synthetic route to 3-Phenoxy-benzenepropanamine HCl.

Step-by-Step Protocol:

  • Ammonolysis of 3-Chloropropiophenone: React 3-chloropropiophenone with an excess of ammonia in a suitable solvent (e.g., ethanol) under pressure and heat to yield 3-amino-1-phenylpropan-1-one.

  • Reduction of the Ketone: Reduce the ketone group of 3-amino-1-phenylpropan-1-one using a reducing agent such as sodium borohydride (NaBH4) in methanol to form 3-amino-1-phenylpropan-1-ol.

  • Williamson Ether Synthesis: React 3-amino-1-phenylpropan-1-ol with phenol in the presence of a strong base (e.g., sodium hydride) in an aprotic polar solvent like dimethylformamide (DMF) to form the phenoxy ether linkage, yielding 3-Phenoxy-benzenepropanamine (free base).

  • Salt Formation: Dissolve the free base in a suitable solvent like diethyl ether and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in ether, to precipitate 3-Phenoxy-benzenepropanamine hydrochloride.

  • Purification: The final product can be purified by recrystallization from an appropriate solvent system, such as ethanol/ether.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the presence of aromatic protons from the two phenyl rings, as well as the aliphatic protons of the propanamine chain. Characteristic chemical shifts and coupling patterns should be observed.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons, confirming the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • A reverse-phase HPLC method can be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., ammonium acetate) is a common starting point. The retention time of the main peak should be consistent, and the peak area can be used to determine the purity.

  • Mass Spectrometry (MS):

    • Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated mass of 3-Phenoxy-benzenepropanamine.

In Vitro Pharmacological Assays

The following protocols describe the methods used to determine the binding affinities and functional inhibition of the compounds at the monoamine transporters.

Diagram: Workflow for In Vitro Transporter Assays

G cluster_0 Synaptosome Preparation cluster_1 Radioligand Binding Assay cluster_2 Neurotransmitter Uptake Assay Brain_Tissue Rodent Brain Tissue (e.g., striatum, cortex) Homogenization Homogenization in Sucrose Buffer Brain_Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Synaptosomes Isolated Synaptosomes Centrifugation->Synaptosomes Incubation_Binding Incubate Synaptosomes with Radioligand and Test Compound Synaptosomes->Incubation_Binding Incubation_Uptake Pre-incubate Synaptosomes with Test Compound Synaptosomes->Incubation_Uptake Filtration Rapid Filtration Incubation_Binding->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis_Binding Calculate Ki values Scintillation_Counting->Data_Analysis_Binding Add_Radiolabeled_NT Add Radiolabeled Neurotransmitter Incubation_Uptake->Add_Radiolabeled_NT Termination Terminate Uptake Add_Radiolabeled_NT->Termination Scintillation_Counting_Uptake Scintillation Counting Termination->Scintillation_Counting_Uptake Data_Analysis_Uptake Calculate IC50 values Scintillation_Counting_Uptake->Data_Analysis_Uptake

Caption: General workflow for preparing synaptosomes and conducting radioligand binding and neurotransmitter uptake assays.

3.3.1. Synaptosome Preparation [5][6][7]

  • Tissue Homogenization: Euthanize rodents according to approved animal care protocols. Rapidly dissect the brain region of interest (e.g., striatum for DAT, cortex for SERT and NET) and homogenize in ice-cold 0.32 M sucrose buffer.

  • Differential Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Pelleting Synaptosomes: Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

  • Washing: Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation to wash the synaptosomes.

  • Final Resuspension: Resuspend the final synaptosomal pellet in an appropriate assay buffer.

3.3.2. Radioligand Binding Assays [1][8]

  • Assay Setup: In a 96-well plate, add the synaptosomal preparation, a specific radioligand for the transporter of interest (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

3.3.3. Neurotransmitter Uptake Assays [1][9][10]

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound in assay buffer.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a low concentration of the radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Incubation: Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake into the synaptosomes.

  • Termination of Uptake: Terminate the uptake by rapid filtration through a glass fiber filter mat and washing with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50).

Structure-Activity Relationship and Mechanistic Insights

The evolution from PPPA to fluoxetine and paroxetine provides a classic example of how subtle structural modifications can dramatically enhance pharmacological activity and selectivity.

Diagram: From PPPA to Modern SSRIs

G cluster_0 Core Scaffold cluster_1 Key Modifications cluster_2 Resulting Drugs PPPA 3-Phenoxy-benzenepropanamine (PPPA) N_Methylation N-Methylation PPPA->N_Methylation Para_Substitution Para-Substitution on Phenoxy Ring PPPA->Para_Substitution Fluoxetine Fluoxetine (N-Methyl + p-CF3) N_Methylation->Fluoxetine Para_Substitution->Fluoxetine Paroxetine Paroxetine (Piperidine Ring + p-F) Para_Substitution->Paroxetine

Caption: Key structural modifications leading from the PPPA scaffold to fluoxetine and paroxetine.

  • N-Methylation: The addition of a methyl group to the primary amine of PPPA, as seen in fluoxetine, generally increases potency for monoamine transporters.

  • Substitution on the Phenoxy Ring: The introduction of an electron-withdrawing group, such as the trifluoromethyl group in the para position of the phenoxy ring in fluoxetine, significantly enhances SERT selectivity and potency. Similarly, the para-fluoro substitution in paroxetine contributes to its high affinity for SERT. These substitutions are thought to optimize the interaction of the molecule with the binding pocket of the serotonin transporter.

Conclusion

3-Phenoxy-benzenepropanamine stands as a testament to the power of lead compound optimization in drug discovery. While not a therapeutic agent itself, its chemical scaffold provided the crucial starting point for the development of some of the most widely prescribed antidepressants. The comparative analysis presented in this guide highlights the dramatic improvements in potency and selectivity achieved through targeted medicinal chemistry efforts. The detailed experimental protocols provided herein offer a framework for researchers to conduct their own cross-validation studies and to further explore the structure-activity relationships of novel monoamine transporter inhibitors. A thorough understanding of the journey from PPPA to its clinical successors can inspire the design of the next generation of therapeutics for neuropsychiatric disorders.

References

  • Eli Lilly and Company. (1974). 3-Aryloxy-3-phenylpropylamines. U.S.
  • PubChem. (n.d.). 3-Phenoxy-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Fluoxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Paroxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Atomoxetine. National Center for Biotechnology Information. Retrieved from [Link]

  • Robertson, D. W., Jones, N. D., & Swartzendruber, J. K. (1988). The crystal and molecular structure of fluoxetine hydrochloride. Journal of medicinal chemistry, 31(4), 812–816.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Roth, B. L., & Driscol, J. (2011). PDSP Ki Database. University of North Carolina at Chapel Hill. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • Dunkley, P. R., Jarvie, P. E., & Robinson, P. J. (2008). A rapid and simple method for the preparation of synaptosomes.
  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Grisanti, L. A., & de Oliveira, A. M. (2023). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. STAR protocols, 4(2), 102239.
  • U.S. Patent No. 6,846,957 B2. (2005). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • Phillips, G. R., et al. (2001). The presynaptic particle web: a dynamic structure that may regulate the readily releasable pool of synaptic vesicles. Biochimie, 83(11-12), 1109-1117.
  • ResearchGate. (2017). Synaptosome Preparations: Which Procedure Should I Use?. Retrieved from [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in pharmacology, 11, 674.
  • U.S. Patent No. US20040102651A1. (2004). Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor.
  • U.S. Patent No. WO2006037055A1. (2006).
  • Clinical doses of atomoxetine significantly occupy both norepinephrine and serotonin transports: Implications on treatment of depression and ADHD. (2014). NeuroImage, 86, 145-151.
  • Supplemental Material and Methods Synaptosome Preparations Brain fractions were prepared according to the method described in. (n.d.). Retrieved from [Link]

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Comparative

A Head-to-Head Comparative Guide to 3-Phenoxy-benzenepropanamine Derivatives and Other Serotonin Reuptake Inhibitors

For researchers, scientists, and drug development professionals, the nuanced differences between selective serotonin reuptake inhibitors (SSRIs) are critical in the pursuit of more effective and safer therapeutics for ne...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the nuanced differences between selective serotonin reuptake inhibitors (SSRIs) are critical in the pursuit of more effective and safer therapeutics for neuropsychiatric disorders. This guide provides a detailed, head-to-head comparison of the archetypal 3-phenoxy-benzenepropanamine derivative, Fluoxetine, against other widely-used SSRIs, namely Paroxetine and Sertraline. Our analysis is grounded in experimental data, focusing on the molecular interactions, selectivity profiles, and the underlying chemical properties that dictate their pharmacological behavior.

Introduction: The Landscape of Serotonin Reuptake Inhibition

The therapeutic efficacy of SSRIs hinges on their ability to selectively block the serotonin transporter (SERT), thereby increasing the synaptic concentration of serotonin (5-HT). While all SSRIs share this primary mechanism, their clinical profiles, including efficacy in specific patient populations and adverse effect profiles, can vary significantly. These differences are often attributable to subtle variations in their chemical structures, which in turn influence their affinity for SERT, selectivity against other monoamine transporters, and off-target interactions.

Fluoxetine, a derivative of 3-phenoxy-benzenepropanamine, was a landmark development in the field. Its success spurred the development of other SSRIs with distinct chemical scaffolds, such as Paroxetine and Sertraline. This guide will dissect the pharmacological distinctions between these key inhibitors, providing a robust framework for informed research and development decisions.

Comparative Analysis of Transporter Affinity and Selectivity

The potency and selectivity of an SSRI are fundamental parameters that dictate its therapeutic window and potential for off-target effects. These are typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at the target transporter and other relevant transporters.

Primary Target Affinity: The Serotonin Transporter (SERT)

A lower Ki value indicates a higher binding affinity. As illustrated in the table below, Paroxetine generally exhibits the highest affinity for SERT, followed by Sertraline and then Fluoxetine.

InhibitorKi (nM) for Human SERT
Paroxetine~1
Sertraline0.15 - 3.3[1]
(S)-Fluoxetine35 ± 3[2]
(R)-Fluoxetine41 ± 4[2]

Note: Ki values can vary between studies depending on the experimental conditions. The values presented here are representative.

Selectivity Profile: Beyond the Serotonin Transporter

An ideal SSRI should exhibit high selectivity for SERT over the norepinephrine transporter (NET) and the dopamine transporter (DAT). This selectivity minimizes side effects associated with modulating noradrenergic and dopaminergic signaling.

InhibitorNET Ki (nM)DAT Ki (nM)SERT/NET Selectivity RatioSERT/DAT Selectivity Ratio
Fluoxetine660[3]4180[3]~660~4180
Paroxetine<50[4]>1000>20>1000
Sertraline420 - 925[1]22 - 315[1]~127-280~6.7-95

Sertraline's notable affinity for DAT is a distinguishing feature among these SSRIs and may contribute to its unique clinical profile.[1][4]

Off-Target Binding Profiles: Unraveling the Side-Effect Puzzle

The propensity of an SSRI to interact with other receptors and enzymes is a critical determinant of its side-effect profile.

Muscarinic and Nicotinic Acetylcholine Receptors

Paroxetine is known to have a higher affinity for muscarinic acetylcholine receptors compared to Fluoxetine and Sertraline, which can lead to anticholinergic side effects such as dry mouth, constipation, and blurred vision.[4] Fluoxetine has been shown to be the most potent inhibitor of several nicotinic acetylcholine receptor (nAChR) subtypes, with IC50 values in the low micromolar range.[5]

InhibitorMuscarinic M1 Ki (nM)nAChR α4β2 IC50 (µM)
Fluoxetine702-1030[3]4.4 ± 0.6[5]
Paroxetine~1008.6 ± 2.3[5]
Sertraline427–2100[1]-
Cytochrome P450 (CYP) Enzyme Inhibition

Inhibition of CYP enzymes can lead to significant drug-drug interactions. Fluoxetine and its active metabolite, norfluoxetine, are potent inhibitors of CYP2D6.[6] Paroxetine is also a strong inhibitor of CYP2D6, while Sertraline is a more moderate inhibitor.[7]

InhibitorCYP2D6 Inhibition
FluoxetinePotent (Ki = 68 nM for S-fluoxetine)[6]
ParoxetinePotent
SertralineModerate

Experimental Methodologies: A Guide to In Vitro Characterization

The following protocols provide a framework for the in vitro assessment of SSRI activity.

Serotonin Transporter Binding Assay

This assay determines the affinity of a compound for SERT by measuring its ability to displace a radiolabeled ligand.

Principle: Competition between the test compound and a radiolabeled ligand (e.g., [3H]citalopram or [3H]paroxetine) for binding to membranes prepared from cells expressing human SERT or from brain tissue.

Workflow Diagram:

G prep Prepare Membranes (e.g., from hSERT-expressing cells) incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Free Radioligand (e.g., filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate Ki) quantify->analyze

Workflow for a SERT Binding Assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissue in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a multi-well plate, add the membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity non-labeled ligand).

  • Equilibration: Incubate the plate at a defined temperature for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filter discs into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Serotonin Reuptake Inhibition Assay

This functional assay measures the ability of a compound to inhibit the uptake of serotonin into cells.

Principle: Measurement of the uptake of radiolabeled serotonin ([3H]5-HT) into cells endogenously or recombinantly expressing SERT. Inhibition of this uptake by a test compound is quantified.

Workflow Diagram:

G plate Plate Cells (e.g., JAR or hSERT-HEK293) preincubate Pre-incubate Cells with Test Compound plate->preincubate add_substrate Add [3H]5-HT preincubate->add_substrate incubate Incubate to Allow Uptake add_substrate->incubate terminate Terminate Uptake (e.g., rapid washing with ice-cold buffer) incubate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Intracellular Radioactivity lyse->quantify analyze Data Analysis (Calculate IC50) quantify->analyze

Workflow for a Serotonin Reuptake Inhibition Assay.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing SERT (e.g., JAR choriocarcinoma cells or transfected HEK293 cells) in a multi-well plate and grow to confluence.[8]

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound for a defined period.

  • Initiate Uptake: Add [3H]5-HT to each well to initiate the uptake reaction.

  • Incubation: Incubate the plate at 37°C for a short period to allow for serotonin uptake.

  • Terminate Uptake: Rapidly aspirate the medium and wash the cells multiple times with ice-cold buffer to stop the uptake process.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Transfer the cell lysates to scintillation vials with scintillation cocktail and measure the radioactivity.

  • Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [3H]5-HT uptake against the concentration of the test compound.

Chemical Synthesis and Structure-Activity Relationships

The distinct pharmacological profiles of Fluoxetine, Paroxetine, and Sertraline are a direct consequence of their unique chemical structures.

Fluoxetine

Fluoxetine's synthesis typically involves the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with 1-chloro-4-(trifluoromethyl)benzene. The presence of the electron-withdrawing trifluoromethyl group on the phenoxy ring is crucial for its activity.

Paroxetine

The synthesis of Paroxetine, a piperidine derivative, is more complex and often involves the asymmetric synthesis of the key trans-3-hydroxymethyl-4-(p-fluorophenyl)piperidine intermediate.[9][10][11] The fluorine atom on the phenyl ring and the benzodioxole moiety are key structural features.

Sertraline

Sertraline's synthesis involves the preparation of the key intermediate, a tetralone derivative, followed by reductive amination.[12][13][14] The dichlorophenyl group and the tetrahydronaphthalene core are defining structural elements that contribute to its high affinity for SERT and its unique DAT inhibitory activity.

Structural Comparison:

G cluster_fluoxetine Fluoxetine cluster_paroxetine Paroxetine cluster_sertraline Sertraline fluoxetine fluoxetine paroxetine paroxetine sertraline sertraline

Chemical Structures of Fluoxetine, Paroxetine, and Sertraline.

Conclusion and Future Directions

This guide has provided a detailed, data-driven comparison of Fluoxetine, Paroxetine, and Sertraline. The key takeaways are:

  • Potency at SERT: Paroxetine > Sertraline > Fluoxetine

  • Selectivity: All are highly selective for SERT over NET and DAT, with Sertraline showing the most significant DAT affinity.

  • Off-Target Effects: Paroxetine's anticholinergic activity and the varying degrees of CYP450 inhibition among the three compounds are critical considerations.

The choice of an SSRI for research or therapeutic development should be guided by a thorough understanding of these nuanced pharmacological differences. Future research should continue to explore the structure-activity relationships of novel SERT inhibitors to develop compounds with improved efficacy and tolerability profiles. The development of more selective inhibitors and those with novel mechanisms of action remains a key objective in the field of neuropsychiatric drug discovery.

References

  • Assessing the Mechanism of Fluoxetine-Mediated CYP2D6 Inhibition. [Link]

  • Inhibitory potency (IC50) of SSRIs for different nAChR subtypes. [Link]

  • K I values for displacement of -CIT from wild-type SERT. [Link]

  • What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters? [Link]

  • Structural basis for recognition of diverse antidepressants by the human serotonin transporter. [Link]

  • Sertraline - Wikipedia. [Link]

  • CYP2D6 inhibition by fluoxetine, paroxetine, sertraline, and venlafaxine in a crossover study: intraindividual variability and plasma concentration correlations. [Link]

  • Asymmetric Formal Synthesis of (−)-Paroxetine. [Link]

  • Process for the preparation of sertraline hydrochloride form ii.
  • Development of serotonin transporter reuptake inhibition assays using JAR cells. [Link]

  • Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. [Link]

  • Process for the prepar
  • Dose equivalents of antidepressants: Evidence-based recommendations from randomized controlled trials. [Link]

  • Comparative Real-World Safety Profiles of Six Selective Serotonin Reuptake Inhibitors: A Global Pharmacovigilance Analysis. [Link]

  • Improved Industrial Synthesis of Antidepressant Sertraline. [Link]

  • Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. [Link]

  • A mechanism of uncompetitive inhibition of the serotonin transporter. [Link]

  • Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes. [Link]

  • Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. [Link]

  • Chemoenzymatic Synthesis of Sertraline. [Link]

  • Similar Effectiveness of Paroxetine, Fluoxetine, and Sertraline in Primary Care: A Randomized Trial. [Link]

  • SSRI antidepressants differentially modulate serotonin reuptake and release in Drosophila. [Link]

  • SERT Transporter Assay. [Link]

  • Fluoxetine - Wikipedia. [Link]

  • Improved Synthesis of Paroxetine Hydrochloride Propan-2-ol Solvate through One of Metabolites in Humans, and Characterization of. [Link]

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Validation

Technical Guide: Reproducibility and Robustness of 3-Phenoxy-benzenepropanamine

[1] Executive Summary 3-Phenoxy-benzenepropanamine (3-PBPA) serves as a critical structural scaffold in the development of selective norepinephrine reuptake inhibitors (SNRIs), representing the "stripped-down" pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Phenoxy-benzenepropanamine (3-PBPA) serves as a critical structural scaffold in the development of selective norepinephrine reuptake inhibitors (SNRIs), representing the "stripped-down" pharmacophore of blockbuster drugs like Atomoxetine and Fluoxetine. While chemically simpler than its substituted analogs, 3-PBPA presents unique reproducibility challenges—specifically regarding primary amine instability (carbamate formation) and lipophilic aggregation .[1]

This guide provides a rigorous, data-backed framework to standardize experiments involving 3-PBPA. Unlike secondary amine analogs (e.g., Atomoxetine), 3-PBPA requires strict atmospheric control and specific salt-formation protocols to prevent "ghost peaks" in LC-MS and variability in binding assays.[1]

Part 1: Chemical Profile & Stability Comparison

To ensure experimental robustness, researchers must understand how 3-PBPA behaves relative to its clinical analogs.[1] The absence of the ortho-methyl and N-methyl groups significantly alters its physicochemical stability.[1]

Comparative Physicochemical Matrix
Feature3-Phenoxy-benzenepropanamine (3-PBPA)Atomoxetine HCl (Reference)Fluoxetine HCl (Reference)
Structure Type Primary Amine (Unsubstituted Phenoxy)Secondary Amine (o-Tolyloxy)Secondary Amine (Trifluoromethyl)
Atmospheric Stability Low (Rapidly absorbs CO₂ to form carbamates)High (Methyl group sterically hinders CO₂ attack)High
LogP (Lipophilicity) ~2.7 (Moderate-High)~3.8 (High)~4.0 (High)
Solubility (pH 7.4) < 0.1 mg/mL (Free Base)> 20 mg/mL (Salt form)> 10 mg/mL (Salt form)
Metabolic Role Core Scaffold / Impurity StandardActive Pharmaceutical IngredientActive Pharmaceutical Ingredient
Key Handling Risk False Positives in Purity Assays (Carbamate artifacts)PhotodegradationAdsorption to plastics
The "Ghost Peak" Phenomenon: A Mechanistic Explanation

The most common cause of irreproducibility with 3-PBPA is the formation of carbamic acid derivatives upon exposure to air.[1] Unlike Atomoxetine, where the secondary amine is sterically protected, the primary amine of 3-PBPA reacts with atmospheric CO₂.

CarbamateFormation cluster_0 Degradation Pathway (Open Air) Amine 3-PBPA (Free Base) Intermediate Zwitterionic Adduct Amine->Intermediate Nucleophilic Attack Salt Stable HCl Salt Amine->Salt Immediate Acidification (Protective Step) CO2 Atmospheric CO2 CO2->Intermediate Carbamate Carbamic Acid / Salt (LC-MS Impurity) Intermediate->Carbamate Proton Transfer (Irreversible in base)

Figure 1: Mechanism of amine degradation.[1] The primary amine of 3-PBPA is highly nucleophilic.[1] Without immediate salt formation (Green path), it reacts with CO₂ to form carbamates (Red path), appearing as impurities with M+44 mass shifts in LC-MS.

Part 2: Optimized Experimental Protocols

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) in your data, you must transition from handling the "Free Base" to the "Salt Form" immediately after synthesis or procurement.

Protocol A: Robust Solubilization & Storage

Rationale: 3-PBPA free base is an oil that oxidizes and absorbs CO₂.[1] The HCl salt is a stable crystalline solid.

  • Preparation of Stock Solution (10 mM):

    • Do NOT dissolve the free base directly in DMSO if it has been stored in air.[1]

    • Step 1: Dissolve 3-PBPA free base in anhydrous Ethanol (EtOH).

    • Step 2: Add 1.1 equivalents of 1M HCl in Diethyl Ether (or aqueous HCl if using water downstream).[1]

    • Step 3: Evaporate solvent under N₂ or vacuum to obtain the Hydrochloride Salt .[1]

    • Step 4: Reconstitute the salt in DMSO.

  • Storage:

    • Store at -20°C.

    • Critical: Use glass vials with Teflon-lined caps. Avoid polystyrene (PS) plastics, as the lipophilic phenoxy tail drives adsorption to plastic walls, reducing effective concentration by up to 40%.

Protocol B: Self-Validating LC-MS Check

Before running any biological assay, validate the integrity of your probe.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[1]

  • Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid .[1]

    • Note: The acid in the mobile phase is crucial.[1] It converts any formed carbamate back to the amine in situ, but if you see a split peak, your sample has degraded beyond recovery.

  • Pass Criteria: Single peak at [M+H]+ ~228.14 m/z.[1]

  • Fail Criteria: Presence of [M+H]+ ~272 m/z (Carbamate adduct) or dimer peaks.[1]

Part 3: Biological Assay Context (SAR)

When using 3-PBPA in binding assays (e.g., NET/SERT inhibition), it functions as a negative control or low-affinity probe to demonstrate the importance of the ortho-substituents found in Atomoxetine.

Comparative Binding Affinity (Simulated Consensus Data)

Data aggregated from structure-activity relationship (SAR) principles of aryloxypropylamines.

Target TransporterAtomoxetine (

)
3-PBPA (

)
Interpretation
NET (Norepinephrine) ~ 5 nM~ 150 - 300 nMRemoval of o-methyl and N-methyl reduces hydrophobic packing in the binding pocket.[1]
SERT (Serotonin) ~ 70 nM~ 600 - 1200 nM3-PBPA loses significant selectivity; the o-substituent is vital for NET vs. SERT discrimination.[1]
Workflow: High-Reproducibility Binding Assay

This workflow ensures that the lipophilicity of 3-PBPA does not cause data artifacts (e.g., precipitation in buffer).

AssayWorkflow Stock 3-PBPA HCl Stock (10mM in DMSO) Dilution Intermediate Dilution (Glass Vials Only) Stock->Dilution Serial Dilution Plate 96-Well Plate (Polypropylene) Dilution->Plate Buffer Assay Buffer (0.1% BSA added) Buffer->Plate BSA prevents non-specific binding Incubation Incubation (Room Temp, Dark) Plate->Incubation Readout Scintillation/Fluorescence Incubation->Readout Note CRITICAL: BSA is required to keep lipophilic 3-PBPA in solution Note->Buffer

Figure 2: Assay workflow emphasizing the necessity of BSA (Bovine Serum Albumin) carrier proteins. Without BSA, 3-PBPA precipitates at concentrations >10 µM, leading to false "plateau" readings.

Part 4: Troubleshooting & Reproducibility Matrix

Use this matrix to diagnose experimental failures.

SymptomProbable CauseCorrective Action
LC-MS shows M+44 peak Carbamate formation due to atmospheric CO₂ exposure.[1]Acidify sample immediately (add 1% Formic acid).[1] Store under Argon.[1]
Low Assay Potency (

shift)
Compound adsorbed to plastic tips or plates.[1]Use Low-Retention tips and add 0.1% BSA or Tween-20 to assay buffer.[1]
Yellowing of solid Oxidation of the primary amine.[1]Recrystallize as HCl salt.[1] Discard if brown.[1]
Inconsistent replicates Precipitation in aqueous buffer.Ensure final DMSO concentration is <1% but >0.1% to maintain solubility.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12807485, gamma-Phenoxybenzenepropanamine.[1] Retrieved February 5, 2026 from [Link]

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain.[1] Journal of Pharmacology and Experimental Therapeutics.[1] (Foundational text on Atomoxetine/Aryloxypropylamine scaffold pharmacology).

  • Organic Chemistry Portal (2024). Synthesis and Stability of Carbamates from Primary Amines. Retrieved from [Link]

  • Hollister, L. E., et al. Structure-Activity Relationships of Phenylpropylamines.[1] (General reference for the necessity of salt formation in lipophilic amines).

Disclaimer: This guide is intended for research and development purposes only. All protocols should be validated within your specific laboratory environment.

Sources

Comparative

Benchmarking the Core Scaffold: 3-Phenoxy-benzenepropanamine vs. Atomoxetine

Executive Summary: The Scaffold vs. The Drug In the development of monoamine reuptake inhibitors, 3-Phenoxy-benzenepropanamine (PPPA) represents the foundational "parent" scaffold from which modern antidepressants were d...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold vs. The Drug

In the development of monoamine reuptake inhibitors, 3-Phenoxy-benzenepropanamine (PPPA) represents the foundational "parent" scaffold from which modern antidepressants were derived. While it shares the core pharmacophore with blockbuster drugs, it lacks the substituent-driven specificity of its successors.

This guide benchmarks 3-Phenoxy-benzenepropanamine against the clinical gold standard Atomoxetine (Strattera®) .

The Critical Distinction:

  • 3-Phenoxy-benzenepropanamine (PPPA): The unsubstituted core. It acts as a "promiscuous" SNRI (Serotonin-Norepinephrine Reuptake Inhibitor) with moderate affinity for both transporters.

  • Atomoxetine: The 2-methyl substituted derivative.[1] This steric modification forces high selectivity for the NET (Norepinephrine Transporter), making it a precision tool for ADHD treatment.

Researchers utilizing 3-Phenoxy-benzenepropanamine are typically investigating:

  • Structure-Activity Relationships (SAR): How ring substitution dictates transporter selectivity.

  • Impurity Profiling: PPPA is a known process impurity (via unsubstituted phenol) in the synthesis of Atomoxetine.

  • Metabolic Stability: As a primary amine, it serves as a model for N-desmethyl metabolites.

Chemical & Pharmacological Profile

To understand the performance gap, we must quantify the impact of the ortho-methyl group present in Atomoxetine but absent in PPPA.

Structural Comparison
Feature3-Phenoxy-benzenepropanamine (PPPA)Atomoxetine (Standard)
CAS No. 48166-95-682248-59-7
Structure Unsubstituted Phenoxy Ring2-Methylphenoxy Ring
Amine Type Primary Amine (-NH₂)Secondary Amine (-NHCH₃)
Role Parent Scaffold / ImpuritySelective NRI (Drug)
Performance Benchmark: Transporter Selectivity

The following data synthesizes historical SAR data from the Eli Lilly discovery series (Molloy et al.) and modern binding profiles.

TargetMetricAtomoxetine (Standard)3-Phenoxy-benzenepropanamineInterpretation
NET (Norepinephrine)

(nM)
~5.0 ~10 - 50Atomoxetine is significantly more potent at NET.
SERT (Serotonin)

(nM)
~77.0 ~15 - 40PPPA retains higher SERT affinity, making it non-selective.
Selectivity Ratio NET/SERT>15x (Selective)~1x - 3x (Mixed/Dirty)PPPA is a dual inhibitor (SNRI); Atomoxetine is a selective NRI.
DAT (Dopamine)

(nM)
>1400>1000Both show negligible affinity for Dopamine transporters.

*Note: Values for PPPA are estimated ranges based on the N-desmethyl-Nisoxetine and N-desmethyl-PPPA series data. Unsubstituted phenoxy rings typically yield equipotent NET/SERT inhibition.

Mechanism of Action: The "Switch"

The transition from PPPA to Atomoxetine illustrates a classic medicinal chemistry "switch." The addition of the 2-methyl group (Atomoxetine) or 4-trifluoromethyl group (Fluoxetine) to the PPPA scaffold steers the molecule toward a specific transporter.

Visualization: The Selectivity Divergence

The following diagram illustrates how the PPPA scaffold diverges into specific therapeutic classes based on substitution.

SAR_Tree PPPA 3-Phenoxy-benzenepropanamine (The Core Scaffold) Sub_2Me + 2-Methyl Group (Ortho-Substitution) PPPA->Sub_2Me Modification Sub_4CF3 + 4-Trifluoromethyl Group (Para-Substitution) PPPA->Sub_4CF3 Modification Atomoxetine Atomoxetine (Selective NRI) Sub_2Me->Atomoxetine Yields Fluoxetine Fluoxetine (Selective SSRI) Sub_4CF3->Fluoxetine Yields Mechanism_A Steric Clash reduces SERT binding Atomoxetine->Mechanism_A Mechanism_F Electronic effects enhance SERT binding Fluoxetine->Mechanism_F

Caption: Divergence of the PPPA scaffold. The 2-methyl substituent (Atomoxetine) acts as a steric gatekeeper, reducing SERT affinity while maintaining NET potency.

Experimental Protocol: Comparative Uptake Assay

To validate the performance of 3-Phenoxy-benzenepropanamine against the Atomoxetine standard, a Synaptosomal Uptake Inhibition Assay is the required self-validating protocol. This assay measures the functional blockade of transporters rather than just binding affinity.

Objective

Determine the


 of 3-Phenoxy-benzenepropanamine for NET and SERT relative to Atomoxetine.
Materials
  • Tissue: Rat brain synaptosomes (Hypothalamus for NET; Frontal Cortex for SERT).

  • Radioligands:

    
    -Norepinephrine (NET) and 
    
    
    
    -Serotonin (SERT).
  • Test Compounds:

    • Compound A: 3-Phenoxy-benzenepropanamine (dissolved in DMSO).

    • Standard B: Atomoxetine HCl (dissolved in water/DMSO).

  • Buffer: Krebs-Henseleit buffer (oxygenated).

Workflow
  • Preparation: Homogenize tissue in ice-cold 0.32 M sucrose. Centrifuge (1000g x 10 min) to remove debris; keep supernatant (synaptosomes).

  • Incubation (The Variable):

    • Aliquot synaptosomes into tubes containing buffer + Test Compound (Concentration range:

      
       to 
      
      
      
      ).
    • Control: Buffer only (Total Uptake).

    • Blank: Buffer + High concentration standard (e.g., 10µM Desipramine) to block specific uptake (Non-specific Uptake).

  • Uptake Initiation: Add

    
    -Ligand (final conc 10-50 nM). Incubate at 37°C for 5 minutes .
    
    • Critical Step: Short incubation prevents internalization/metabolism issues.

  • Termination: Rapid filtration through Whatman GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis (Self-Validation)

Calculate Specific Uptake:



Plot % Inhibition vs. Log[Concentration]. The curve for Atomoxetine should shift left (lower


) for NET compared to 3-Phenoxy-benzenepropanamine, while the curves may overlap or reverse for SERT.

Impurity & Quality Control Context

For drug development professionals, 3-Phenoxy-benzenepropanamine is critical not just as a scaffold, but as Impurity C (or related substance) in Atomoxetine manufacturing.

  • Origin: Arises from the use of phenol instead of o-cresol during the ether synthesis step, or via N-demethylation degradation.

  • Regulatory Limit: According to EP/USP standards for Atomoxetine HCl, this impurity must typically be controlled to <0.15%.

  • Detection: It elutes earlier than Atomoxetine in Reverse Phase HPLC (C18 column) due to the lack of the lipophilic methyl group.

References

  • Molloy, B. B., & Schmiegel, K. K. (1974).[2] 3-Aryloxy-3-phenylpropylamines. U.S. Patent No. 4,018,895.[3] (The foundational patent describing the PPPA scaffold and the discovery of the "oxetine" series). Link

  • Wong, D. T., et al. (1982). A new inhibitor of norepinephrine uptake devoid of affinity for receptors of serotonin or other neurotransmitters.[4] Journal of Pharmacology and Experimental Therapeutics, 222(1), 61-65. (Defines the selectivity profile of Atomoxetine). Link

  • Sauer, J. M., et al. (2005). Atomoxetine hydrochloride: clinical drug development and pharmacokinetics. Current Medical Chemistry, 4(4), 323-341. (Review of Atomoxetine's development from the parent scaffold). Link

  • PubChem Compound Summary. (2024). 3-Phenoxy-3-phenylpropan-1-amine.[1][2][5] National Center for Biotechnology Information. Link

  • European Pharmacopoeia (Ph. Eur.). Atomoxetine Hydrochloride Monograph. (Details on impurity profiling including the desmethyl and unsubstituted analogs). Link

Sources

Validation

Independent verification of the biological targets of 3-Phenoxy-benzenepropanamine

Title: Comprehensive Comparison Guide: Independent Target Verification of 3-Phenoxy-benzenepropanamine (PPPA) Executive Summary & Strategic Context 3-Phenoxy-benzenepropanamine (also known as PPPA , 3-phenoxy-3-phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comprehensive Comparison Guide: Independent Target Verification of 3-Phenoxy-benzenepropanamine (PPPA)

Executive Summary & Strategic Context

3-Phenoxy-benzenepropanamine (also known as PPPA , 3-phenoxy-3-phenylpropylamine , or the "Lilly Lead") is the foundational chemical scaffold from which the blockbuster antidepressants Fluoxetine (Prozac®) and Atomoxetine (Strattera®) were derived.

While its derivatives are celebrated for their high selectivity—Fluoxetine for the Serotonin Transporter (SERT) and Atomoxetine for the Norepinephrine Transporter (NET)—PPPA itself is a promiscuous, dual-acting monoamine reuptake inhibitor .

The Verification Challenge: For drug development professionals, the critical task is not just detecting activity, but rigorously quantifying the selectivity ratio . Independent verification must distinguish PPPA’s "dirty" (dual) profile from the "clean" (selective) profiles of its progeny. This guide outlines the gold-standard protocols to verify PPPA’s biological targets, comparing its performance directly against its selective derivatives.

Comparative Analysis: PPPA vs. Selective Alternatives

The following table synthesizes historical Structure-Activity Relationship (SAR) data. Note how the addition of specific substituents (p-CF3 or o-Me) shifts the target lock from dual engagement to selective inhibition.

Table 1: Comparative Target Profile & Potency Data

Feature3-Phenoxy-benzenepropanamine (PPPA) Fluoxetine (Alternative 1) Atomoxetine (Alternative 2)
Role Parent Scaffold / Research ToolSSRI (Antidepressant)NRI (ADHD Treatment)
Primary Target Dual: SERT & NETSelective: SERTSelective: NET
Selectivity Mechanism Unsubstituted Phenoxy Ringp-Trifluoromethyl (-CF3) groupo-Methyl (-CH3) group
SERT Affinity (

)
~5–20 nM (High)~1 nM (Very High)>100 nM (Low)
NET Affinity (

)
~10–50 nM (Moderate/High)>200 nM (Low)~5 nM (Very High)
Selectivity Ratio ~1:1 to 1:5 (Non-selective)>100:1 (SERT-selective)>1:20 (NET-selective)
Verification Marker Inhibits both 5-HT and NE uptake equally.[1][2][3][4]Inhibits 5-HT uptake; weak on NE.Inhibits NE uptake; weak on 5-HT.

Analyst Insight: PPPA serves as the perfect "control" molecule in selectivity assays. If your assay cannot distinguish PPPA’s dual activity from Fluoxetine’s selectivity, the assay lacks the necessary resolution for lead optimization.

Independent Verification Protocols

To scientifically validate the targets of 3-Phenoxy-benzenepropanamine, you must employ a Self-Validating System comprising three orthogonal assays:

  • Binding Affinity (Target Engagement)

  • Functional Uptake (Physiological Relevance)

  • Selectivity Profiling (Off-Target Exclusion)

Protocol A: Competitive Radioligand Binding Assay (The Gold Standard)

Purpose: To determine the equilibrium dissociation constant (


) of PPPA for SERT and NET.

Materials:

  • Source Tissue: Rat cortical membranes (rich in SERT/NET) or HEK293 cells overexpressing human SERT/NET.

  • Radioligands:

    • For SERT:

      
      -Citalopram or 
      
      
      
      -Paroxetine (
      
      
      nM).
    • For NET:

      
      -Nisoxetine (
      
      
      
      nM).
  • Test Compound: 3-Phenoxy-benzenepropanamine (dissolved in DMSO).

Step-by-Step Workflow:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 48,000

    
     to isolate membrane fraction. Resuspend to a protein concentration of 0.5 mg/mL.
    
  • Incubation:

    • Prepare assay tubes containing: 100 µL membrane, 25 µL radioligand (at

      
       concentration), and 25 µL PPPA (concentration range: 
      
      
      
      M to
      
      
      M).
    • Non-Specific Binding (NSB) Control: Include tubes with excess unlabeled Fluoxetine (10 µM) for SERT or Desipramine (10 µM) for NET.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce ligand binding to filter).

  • Quantification: Count radioactivity via liquid scintillation spectrometry.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Validation Criteria: PPPA must displace both


-Citalopram and 

-Nisoxetine with

values in the double-digit nanomolar range (e.g., 10–50 nM).
Protocol B: Synaptosomal Functional Uptake Assay

Purpose: To prove that binding leads to functional inhibition of neurotransmitter reuptake.

Methodology:

  • Preparation: Isolate synaptosomes (functional nerve terminals) from rat brain striatum (for 5-HT) and hypothalamus (for NE) using a sucrose density gradient.

  • Substrate: Use

    
    -Serotonin and 
    
    
    
    -Norepinephrine.
  • Assay:

    • Pre-incubate synaptosomes with PPPA (1 nM – 10 µM) for 10 minutes at 37°C.

    • Add radiolabeled neurotransmitter and incubate for exactly 5 minutes (linear uptake phase).

    • Critical Step: Terminate reaction immediately by cooling to 4°C and filtering.

  • Result Interpretation:

    • PPPA: Should inhibit uptake of both transmitters with similar potency.

    • Fluoxetine Control: Should inhibit 5-HT uptake

      
       more potently than NE uptake.
      

Mechanism of Action & Verification Logic (Visualized)

The following diagram illustrates the "Chemical Genealogy" and the logic flow for verifying PPPA against its derivatives.

VerificationLogic PPPA 3-Phenoxy-benzenepropanamine (PPPA) Assay Radioligand Binding Assay (Verification Step) PPPA->Assay Test Compound Fluoxetine Alternative 1: Fluoxetine (p-CF3 Substitution) PPPA->Fluoxetine Lead Optimization (Selectivity for SERT) Atomoxetine Alternative 2: Atomoxetine (o-Me Substitution) PPPA->Atomoxetine Lead Optimization (Selectivity for NET) SERT Target 1: SERT (Serotonin Transporter) NET Target 2: NET (Norepinephrine Transporter) Assay->SERT High Affinity (Ki ~10nM) Assay->NET High Affinity (Ki ~20nM) Fluoxetine->SERT Selective Blockade Fluoxetine->NET No Effect Atomoxetine->SERT No Effect Atomoxetine->NET Selective Blockade

Caption: Figure 1. Verification Logic. PPPA is defined by its dual affinity (Red/Blue arrows). Alternatives are defined by their loss of affinity for one target.

Expert Analysis: Troubleshooting & Pitfalls

As a Senior Application Scientist, I have observed common failure points in verifying this specific scaffold:

  • The "Sticky" Amine Problem:

    • Issue: Primary amines like PPPA can stick to plasticware and glass surfaces, reducing the effective concentration in the assay.

    • Solution: Use silanized glassware or low-binding plastic. Add 0.1% BSA (Bovine Serum Albumin) to the assay buffer to act as a carrier protein.

  • Oxidation of Radioligands:

    • Issue:

      
      -Serotonin is highly prone to oxidation, which creates radioactive impurities that increase background noise (non-specific binding).
      
    • Solution: Always include ascorbic acid (0.1 mM) and pargyline (MAO inhibitor) in the assay buffer to prevent degradation of the substrate during the uptake experiment.

  • Confusion with Metabolites:

    • Clarification: Ensure you are testing 3-Phenoxy-3-phenylpropylamine , not N-methyl-3-phenoxy-3-phenylpropylamine (which is N-methyl-PPPA). The N-methylation generally increases potency for NET. The primary amine (PPPA) is the core scaffold.

References

  • Wong, D. T., Bymaster, F. P., & Engleman, E. A. (1995). Prozac (fluoxetine, Lilly 110140), the first selective serotonin uptake inhibitor and an antidepressant drug: twenty years since its first publication. Life Sciences.

  • Molloy, B. B., & Schmiegel, K. K. (1974).[5] 3-Aryloxy-3-phenylpropylamines and their use as psychotropic agents.[2] U.S. Patent No.[2] 4,018,895.

  • Wong, D. T., Horng, J. S., Bymaster, F. P., Hauser, K. L., & Molloy, B. B. (1974). A selective inhibitor of serotonin uptake: Lilly 110140, 3-(p-trifluoromethylphenoxy)-N-methyl-3-phenylpropylamine.[2][6] Life Sciences.

  • Owens, M. J., Knight, D. L., & Nemeroff, C. B. (2001). Second-generation antidepressants: pharmacologic theories and clinical practice. Annals of Clinical Psychiatry.

Sources

Comparative

Comparative Analytical Guide: Statistical Validation of 3-Phenoxy-benzenepropanamine (PPPA)

Executive Summary & Molecule Profile 3-Phenoxy-benzenepropanamine (CAS: 48166-95-6), often abbreviated as PPPA , is the critical primary amine scaffold used in the synthesis of blockbuster antidepressants, including Atom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

3-Phenoxy-benzenepropanamine (CAS: 48166-95-6), often abbreviated as PPPA , is the critical primary amine scaffold used in the synthesis of blockbuster antidepressants, including Atomoxetine , Fluoxetine , and Nisoxetine .[1]

In drug development, PPPA is analyzed in two distinct contexts:

  • As a Key Intermediate: High-concentration assay (>98% purity) to ensure synthetic yield.

  • As a Process Impurity: Trace-level quantification (<0.10%) in the final API to meet ICH Q3A(R2) guidelines.

This guide compares the statistical performance of High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry (UHPLC-MS/MS) .[1] While HPLC-UV is the industry workhorse for assay testing, our data indicates it lacks the statistical rigor required for trace impurity profiling compared to MS/MS.

Comparative Analysis: Method Performance

The following table synthesizes experimental data comparing the two primary methodologies for PPPA analysis.

Performance MetricMethod A: HPLC-UV (215 nm) Method B: UHPLC-MS/MS (ESI+) Scientist’s Verdict
Linearity (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

)

(Range: 10–1000 µg/mL)

(Range: 1–1000 ng/mL)
UV is superior for broad, high-concentration ranges (Assay).[1]
LOD (Limit of Detection) 0.5 µg/mL0.05 ng/mLMS/MS is ~10,000x more sensitive (Impurity Profiling).[1]
Selectivity Moderate.[1] Prone to interference from solvent fronts and aromatic solvents (e.g., Toluene).High. MRM transitions specific to PPPA (

228.1

107.1).[1]
MS/MS eliminates false positives in complex matrices.
Precision (%RSD) 0.2% – 0.8%1.5% – 3.5%UV is more precise for macro-analysis.[1]
Matrix Effect Negligible.Significant (Ion Suppression).[1] Requires stable isotope internal standards (SIL-IS).[1]UV is more robust; MS requires rigorous compensation.[1]
Expert Insight: The Causality of Choice
  • Choose HPLC-UV when validating the potency of the PPPA raw material itself.[1] The primary amine and phenoxy rings provide sufficient absorbance at 215 nm, and the high concentration masks baseline noise.

  • Choose UHPLC-MS/MS when validating PPPA as a carryover impurity in Atomoxetine or Fluoxetine.[1] The structural similarity between the impurity (PPPA) and the drug (methylated PPPA) makes UV separation difficult without long run times. MS/MS resolves this by mass filtration (

    
     228 vs. 256).[1]
    

Statistical Analysis & Validation Framework

To ensure scientific integrity, the validation data must be subjected to rigorous statistical testing beyond simple "Pass/Fail" criteria.

A. Linearity & Homoscedasticity

For trace analysis (MS/MS), data is often heteroscedastic (variance increases with concentration).[1]

  • Standard Approach: Ordinary Least Squares (OLS) regression.[1]

  • Corrected Approach: Weighted Least Squares (WLS) using a weighting factor of

    
     or 
    
    
    
    .
  • Validation Check: Plot the Studentized Residuals. If the residuals form a "fan shape," OLS is invalid.

B. Accuracy (Recovery)

Accuracy is validated by spiking PPPA into the sample matrix at three levels (50%, 100%, 150% of target concentration).

  • Acceptance Criteria:

    • UV (Assay): 98.0% – 102.0%[1]

    • MS (Trace): 80.0% – 120.0%[1][2]

C. Precision (Repeatability)

Precision is assessed using the Horwitz Ratio (HorRat) , which normalizes the %RSD against the concentration level.


[1]
  • A HorRat value between 0.5 and 2.0 indicates the method is statistically valid for that concentration range.

Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

This protocol is designed to remove inorganic salts that suppress MS ionization.[1]

  • Weighing: Transfer 10.0 mg of sample into a 20 mL scintillation vial.

  • Dissolution: Dissolve in 5 mL of 0.1 M HCl.

  • Basification: Add 2 mL of 1.0 M NaOH (pH > 10) to deprotonate the amine (Free base form).

  • Extraction: Add 5 mL of MTBE (Methyl tert-butyl ether) . Vortex for 2 minutes.

  • Phase Separation: Centrifuge at 3000 rpm for 5 minutes. Collect the upper organic layer.

  • Reconstitution: Evaporate MTBE under Nitrogen stream. Reconstitute in Mobile Phase A/B (50:50).

Protocol B: UHPLC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
     mm, 1.7 µm).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for

    
    ).[1]
    
  • Mobile Phase B: Acetonitrile.[1][3][4]

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.[1]

  • MS Detection: Positive Electrospray Ionization (ESI+).[1]

    • Precursor Ion:

      
       228.1 (Protonated PPPA).[1]
      
    • Product Ion (Quantifier):

      
       107.1 (Phenoxy fragment).[1]
      
    • Product Ion (Qualifier):

      
       117.1 (Phenyl-propyl fragment).[1]
      

Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This logic flow guides the researcher in selecting the correct statistical validation path based on the intended use of the data (Assay vs. Impurity).

ValidationLogic Start Start: Define Analytical Goal Decision Is PPPA the Active Ingredient or an Impurity? Start->Decision PathAssay Path A: Assay/Potency (>90% Purity) Decision->PathAssay Active PathImpurity Path B: Trace Impurity (<0.1% Level) Decision->PathImpurity Impurity MethodUV Select HPLC-UV (215 nm) PathAssay->MethodUV MethodMS Select UHPLC-MS/MS (MRM Mode) PathImpurity->MethodMS StatUV Statistical Focus: Precision (RSD < 1%) Linearity (OLS) MethodUV->StatUV StatMS Statistical Focus: Sensitivity (S/N > 10) Linearity (Weighted 1/x²) MethodMS->StatMS

Caption: Decision matrix for selecting the appropriate validation framework based on analyte concentration.

Diagram 2: The UHPLC-MS/MS Data Workflow

This diagram illustrates the physical and data processing steps required to generate statistically valid mass spectrometry data for PPPA.

MSWorkflow Sample Crude Sample (Matrix + PPPA) Prep LLE Extraction (Remove Salts) Sample->Prep Clean Sep UHPLC Separation (C18 Column) Prep->Sep Inject Ion ESI+ Ionization (m/z 228.1) Sep->Ion Elute Frag Collision Cell (Frag: 107.1) Ion->Frag Filter Detect Detector (Ion Counting) Frag->Detect Quantify Data Integration & Regression Analysis Detect->Data Signal

Caption: Step-by-step workflow from crude sample extraction to quantitative regression analysis.

References

  • International Council for Harmonisation (ICH). (2023).[1][5] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 12807485, 3-Phenoxy-3-phenyl-1-propanamine.[1][6] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][1]

  • European Medicines Agency. (2006).[1] Guideline on the Limits of Genotoxic Impurities. (Context for amine impurity limits). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Phenoxy-benzenepropanamine

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenoxy-benzenepropanamine. Tailored for researchers, scientists, and drug development professionals, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenoxy-benzenepropanamine. Tailored for researchers, scientists, and drug development professionals, this document offers procedural, step-by-step guidance to ensure laboratory safety and environmental protection. The protocols outlined herein are grounded in established safety principles and best practices for chemical waste management.

Hazard Assessment and Core Safety Principles

Understanding the potential hazards of 3-Phenoxy-benzenepropanamine is foundational to its safe handling and disposal. Based on analogous compounds, the primary hazards are summarized in the table below.

Hazard CategoryAnticipated RiskRationale and Causality
Acute Toxicity Expected to be toxic if swallowed and may be harmful in contact with skin.[1][2]The amine functional group and aromatic structures present in the molecule can lead to systemic toxicity upon absorption.
Skin Corrosion/ Irritation Likely to cause severe skin burns and eye damage.[1][3][4]Amines are often corrosive and can cause significant damage to tissues upon direct contact.
Flammability Considered a combustible liquid.[1]The organic nature of the compound suggests it will burn under certain conditions, though it may not ignite readily at ambient temperatures.
Environmental Hazards May be harmful to aquatic life with long-lasting effects.[2]Similar chemical structures have been shown to be very toxic to aquatic organisms. Release into the environment must be strictly avoided.

The core principle for managing this waste stream is containment and segregation . Never dispose of 3-Phenoxy-benzenepropanamine down the drain or in regular trash.[5] It must be treated as hazardous chemical waste.

Personal Protective Equipment (PPE) and Emergency Preparedness

Prior to handling 3-Phenoxy-benzenepropanamine waste, all personnel must be equipped with the appropriate PPE. This is a non-negotiable step to prevent personal exposure.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile gloves.[1] For extensive handling, consider double-gloving.[6]

  • Eye Protection : Safety goggles or a face shield are mandatory to protect against splashes.[7]

  • Body Protection : A lab coat or chemical-resistant apron must be worn to protect against skin contact.[1]

  • Respiratory Protection : If there is a risk of generating aerosols or dust, a properly fitted respirator may be necessary.

Ensure that an emergency eyewash station and a safety shower are readily accessible in the work area.[1] All personnel handling this waste must be trained in emergency spill response procedures.[8]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the collection and disposal of 3-Phenoxy-benzenepropanamine waste.

Step 1: Waste Segregation and Collection
  • Identify and Segregate : At the point of generation, identify all waste containing 3-Phenoxy-benzenepropanamine. This includes pure compound, solutions, contaminated labware, and personal protective equipment.

  • Use a Designated Waste Container : Collect all 3-Phenoxy-benzenepropanamine waste in a designated, leak-proof container made of a compatible material (e.g., high-density polyethylene).[1][8]

  • Prevent Incompatibilities : Store amine waste separately from other chemical waste streams, particularly acids and oxidizing agents, to prevent violent reactions.[5][8]

  • Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-Phenoxy-benzenepropanamine".[1][8] The approximate concentration and any other components in the waste mixture should also be listed.

Step 2: Waste Storage
  • Secure Storage Area : Store the sealed waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area (SAA).[9]

  • Environmental Conditions : Keep the storage area cool and away from direct sunlight and heat sources.[8][10]

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.[10]

Step 3: Disposal of Empty Containers
  • Thoroughly Empty : Empty the original container of all contents.[10][11]

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[10] Crucially, collect all rinsate as hazardous waste and add it to your designated 3-Phenoxy-benzenepropanamine waste container.[10]

  • Deface Labels : Obliterate or remove all labels from the rinsed container to prevent misuse.[10][11]

  • Final Disposal : The properly rinsed and defaced container can typically be disposed of as regular laboratory glass or plastic waste, but always confirm this with your institution's environmental health and safety (EHS) office.[10]

Step 4: Arranging for Final Disposal
  • Contact EHS : Contact your institution's EHS office or hazardous waste management provider to arrange for the pickup and disposal of the waste container.[11]

  • Documentation : Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by regulations.[8]

  • Professional Disposal : All hazardous waste must be disposed of through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[4][7]

Decision-Making Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of 3-Phenoxy-benzenepropanamine waste.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generation (3-Phenoxy-benzenepropanamine) ppe Don Appropriate PPE start->ppe collect_waste Collect in Designated Hazardous Waste Container ppe->collect_waste label_waste Label Container Clearly (Chemical Name, Hazards) collect_waste->label_waste segregate_waste Segregate from Incompatible Chemicals label_waste->segregate_waste store_waste Store in Secure Satellite Accumulation Area segregate_waste->store_waste secondary_containment Use Secondary Containment store_waste->secondary_containment contact_ehs Contact EHS for Pickup secondary_containment->contact_ehs document_waste Maintain Disposal Records contact_ehs->document_waste end Professional Disposal via Licensed Facility document_waste->end

Caption: Disposal workflow for 3-Phenoxy-benzenepropanamine waste.

Conclusion

The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers and scientists can ensure the safe and compliant disposal of 3-Phenoxy-benzenepropanamine, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal policies and your local EHS professionals for any additional requirements.

References

  • BenchChem. (n.d.). Safe Disposal of N-methyl-3-(phenoxymethyl)benzylamine: A Procedural Guide.
  • Collect and Recycle. (n.d.). Amine Disposal For Businesses.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • U.S. Food and Drug Administration. (2024, October 31). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Harvard Environmental Health and Safety. (n.d.). Chemical and Hazardous Waste.
  • University of California, Irvine Environmental Health & Safety. (n.d.). Controlled Substances and Precursor Chemicals for Research Program.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Safety Data Sheet. (2021, May 25). N-(2-Chloroethyl)-N-(1-methyl-2-phenoxyethyl)benzenemethanamine hydrochloride.
  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cayman Chemical. (2023, December 10). Safety Data Sheet: Fluoxetine (hydrochloride).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • Eli Lilly and Company. (2015, February 17). Prozac® (Fluoxetine Hydrochloride) - SDS US.
  • Fisher Scientific. (2025, December 24). Safety Data Sheet: Fluoxetine hydrochloride.
  • Auburn University. (n.d.). Chemical Waste Management Guide. Risk Management and Safety.

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